molecular formula C13H21NO3 B1342545 2-Boc-5-oxo-octahydro-isoindole CAS No. 203661-68-1

2-Boc-5-oxo-octahydro-isoindole

Cat. No.: B1342545
CAS No.: 203661-68-1
M. Wt: 239.31 g/mol
InChI Key: KEEXIHAGXWAFOF-UHFFFAOYSA-N
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Description

2-Boc-5-oxo-octahydro-isoindole is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXIHAGXWAFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidation of the Molecular Structure of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Boc-5-oxo-octahydro-isoindole, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide utilizes established spectroscopic principles and data from closely related analogs to present a robust methodology for its characterization. This document outlines the expected spectroscopic signatures, provides detailed, illustrative experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural verification.

Introduction

This compound, with the IUPAC name tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate, is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindole core and a ketone functional group. Its rigid, saturated ring system and versatile functional groups make it a valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. The precise characterization of its structure is paramount for its application in drug discovery and development.

Compound Profile

PropertyValue
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
CAS Number 203661-68-1

Spectroscopic Data Analysis (Illustrative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.2m4HN-CH₂
~2.8 - 2.5m2HCH (bridgehead)
~2.4 - 2.1m4HCH₂ adjacent to C=O
~1.9 - 1.6m2HCH₂
1.45s9HC(CH₃)₃ (Boc)

Note: The chemical shifts are approximate and based on the analysis of similar N-Boc protected heterocyclic systems. The multiplicity of the aliphatic protons is expected to be complex due to overlapping signals and diastereotopicity.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~210C=O (ketone)
~155C=O (Boc)
~80C (CH₃)₃ (Boc)
~50 - 40N-C H₂ and bridgehead C H
~40 - 30C H₂ adjacent to C=O
~28C(C H₃)₃ (Boc)
~25C H₂
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2975, 2870MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ketone)
~1690StrongC=O stretch (Boc carbamate)
~1475, 1365MediumC-H bend (CH₂ and CH₃)
~1160StrongC-O stretch (Boc)
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
239[M]⁺, Molecular ion
183[M - C₄H₈]⁺ or [M - 56]⁺, Loss of isobutylene from Boc group
139[M - C₅H₈O₂]⁺ or [M - 100]⁺, Loss of the entire Boc group
111Further fragmentation of the isoindole core

Experimental Protocols (Illustrative)

The following protocols are representative examples of how this compound could be synthesized and analyzed. These are based on established methodologies for similar compounds.

Synthesis via Diels-Alder Reaction and Oxidation

A plausible synthetic route involves an initial Diels-Alder reaction to form the octahydro-isoindole core, followed by oxidation to introduce the ketone functionality.

Step 1: N-Boc-protection of a suitable diene.

  • To a solution of the starting amine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diene.

Step 2: Diels-Alder Cycloaddition.

  • Dissolve the N-Boc protected diene and a suitable dienophile (e.g., maleic anhydride) in toluene.

  • Heat the mixture to reflux (approximately 110 °C) for 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

Step 3: Oxidation to the Ketone.

  • Dissolve the alcohol precursor in DCM.

  • Add Dess-Martin periodinane (DMP) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash chromatography to obtain this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg sample of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to assign the chemical shifts and determine the connectivity of the atoms.

IR Spectroscopy:

  • Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as the C-H and C-O stretches.

Mass Spectrometry:

  • Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structure elucidation and a potential signaling pathway context, should this molecule be used in a biological setting.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration & Analysis nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the Synthesis and Structure Elucidation.

hypothetical_signaling_pathway molecule This compound Derivative receptor Target Receptor molecule->receptor Binding effector Effector Protein receptor->effector Activation second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger Generation kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation cellular_response Cellular Response kinase_cascade->cellular_response Phosphorylation & Regulation

Caption: Hypothetical Signaling Pathway Involvement.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern synthetic and analytical techniques. Although specific, published experimental data for this molecule is scarce, this guide provides a robust framework for its characterization based on the well-established chemistry and spectroscopy of its analogs. The provided illustrative data and protocols serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, purification, and structural confirmation, and ultimately enabling their application in the development of new chemical entities.

In-Depth Technical Guide: Chemical Properties of 2-Boc-5-oxo-octahydro-isoindole (CAS Number: 203661-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Boc-5-oxo-octahydro-isoindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 203661-68-1, is a bicyclic molecule featuring an isoindole core structure. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of a ketone functional group at the 5-position and the saturated bicyclic system imparts specific reactivity and stereochemical properties to the molecule.[1]

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 203661-68-1[1]
IUPAC Name tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1][2]
Appearance Solid
Predicted Boiling Point 342.9 ± 25.0 °C
Predicted Density 1.12 ± 0.1 g/cm³
Predicted pKa -0.79 ± 0.20
SMILES CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1[1]
InChI InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR A prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[1]
IR Spectroscopy Strong absorption band for the carbamate carbonyl group.[1]
Mass Spectrometry Molecular ion peak (M+) is expected at m/z corresponding to the molecular weight.

Note: Detailed experimental spectra are not publicly available. The information is based on descriptive data.

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, which may include:

  • Formation of the Isoindole Ring System: This can be achieved through various methods, such as the Diels-Alder reaction or other cyclization strategies, starting from appropriate precursors.

  • Introduction of the Ketone Group: Oxidation of a suitable precursor, such as a secondary alcohol, can introduce the carbonyl functionality at the 5-position.

  • Boc Protection: The nitrogen of the isoindole ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Below is a generalized workflow for the synthesis.

G General Synthesis Workflow for this compound A Starting Materials (e.g., Cyclohexene derivative and a dienophile) B Diels-Alder Reaction A->B Cycloaddition C Bicyclic Intermediate B->C D Functional Group Manipulation (e.g., introduction of a hydroxyl group) C->D E Hydroxy Intermediate D->E F Oxidation E->F G Keto-isoindole Intermediate F->G H Boc Protection (Boc₂O, Base) G->H I This compound H->I J Purification (e.g., Column Chromatography) I->J K Final Product J->K

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information on the specific biological activities of this compound. However, the isoindole scaffold is a key structural motif in a number of biologically active compounds and approved drugs. Therefore, this molecule is considered a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Its potential applications are primarily in the realm of drug discovery and development, where it can serve as a starting material for the synthesis of more complex molecules with potential activities in areas such as oncology, inflammation, and neuroscience.

As no specific signaling pathways for this compound have been identified, a diagram illustrating a known pathway for other isoindole-based drugs is provided below for context. For example, some isoindole derivatives, like lenalidomide, function as immunomodulatory drugs by targeting the Cereblon (CRBN) E3 ubiquitin ligase complex.

G Illustrative Signaling Pathway for Isoindole-based Immunomodulatory Drugs cluster_0 Cell CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Substrate Substrate Proteins (e.g., Ikaros, Aiolos) CRBN->Substrate Recruits Isoindole Isoindole-based Drug (e.g., Lenalidomide) Isoindole->CRBN Binds to Ub Ubiquitin Substrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting for Degradation Protein Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Immunomodulation, Anti-cancer activity) Degradation->Downstream

Caption: Example signaling pathway for isoindole-based immunomodulatory drugs.

Safety and Handling

Detailed toxicological data for this compound are not available. Standard laboratory safety precautions should be observed when handling this compound.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
alt text
WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]

Note: This information is based on data for a structurally similar compound and should be used as a guideline. A comprehensive risk assessment should be conducted before handling.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers should refer to general methods for the synthesis of isoindole derivatives and Boc-protection of amines.

General Protocol for Boc Protection of an Amine
  • Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Deprotection of a Boc-Protected Amine
  • Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) to the solution.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals. While detailed experimental and biological data are limited, its structural features suggest it is a promising scaffold for further chemical exploration. This guide provides a summary of the currently available information to aid researchers in their work with this compound. Further experimental studies are warranted to fully characterize its chemical and biological properties.

References

An In-Depth Technical Guide to 2-Boc-5-oxo-octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Boc-5-oxo-octahydro-isoindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Compound Data

This compound, systematically named tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate, is a bicyclic molecule featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindole ring system. This protecting group is crucial for modulating the compound's reactivity during multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1][2]
IUPAC Name tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate[1]
CAS Number 203661-68-1[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general synthetic approach for a similar compound, tert-butyl cis-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, provides a relevant methodological framework. This synthesis involves the protection of a secondary amine in the presence of a ketone.

General Synthetic Protocol for Boc Protection of a Heterocyclic Ketone:

  • Dissolution: The starting material, the corresponding unprotected heterocyclic ketone (e.g., cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one), is dissolved in a suitable aprotic solvent such as dichloromethane.

  • Addition of Reagents: To the solution, di-tert-butyl dicarbonate (Boc₂O), a tertiary amine base (e.g., triethylamine), and a catalyst such as 4-dimethylaminopyridine (DMAP) are added sequentially.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period, typically 16 hours, to allow for the complete protection of the amine.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The organic and aqueous layers are separated. The organic phase, containing the desired product, is dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is obtained after filtration and concentration of the organic phase. Purification is typically achieved through silica gel column chromatography to yield the pure N-Boc protected product.

Applications and Logical Workflow in Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those incorporating the isoindole ring system, which is a common scaffold in various biologically active compounds.[1] Its utility in medicinal chemistry stems from the ability to selectively modify its structure to explore interactions with biological targets.

Below is a diagram illustrating a logical workflow for the utilization of this compound in a drug discovery context.

DrugDiscoveryWorkflow cluster_0 Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Preclinical Development start This compound deprotection Boc Deprotection (e.g., Acidic Conditions) start->deprotection modification Functional Group Modification deprotection->modification library Compound Library Synthesis modification->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical candidate Candidate Drug preclinical->candidate

Caption: Logical workflow for the use of this compound in drug discovery.

This workflow highlights the progression from the initial scaffold to the identification of a potential drug candidate through chemical modification, biological screening, and preclinical evaluation. The presence of the Boc protecting group allows for controlled and directed synthesis of a library of derivatives for screening.

References

Spectroscopic and Synthetic Profile of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a representative synthetic protocol, and the potential applications of 2-Boc-5-oxo-octahydro-isoindole. This N-Boc protected bicyclic ketone is a valuable building block in medicinal chemistry and organic synthesis, offering a scaffold for the development of novel therapeutic agents and complex molecular architectures.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
CAS Number 203661-68-1
Appearance Solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by a prominent singlet for the tert-butoxycarbonyl (Boc) protecting group and a series of complex multiplets arising from the protons of the octahydro-isoindole core.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.5 - 4.0Multiplet2HMethylene protons adjacent to the nitrogen atom (N-CH₂)
~ 1.5 - 4.0Multiplets10HProtons of the bicyclic octahydro-isoindole core
~ 1.4Singlet9HNine equivalent protons of the tert-butyl group (Boc)

¹³C NMR (Carbon NMR): The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons of the ketone and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the bicyclic framework.

Chemical Shift (δ) ppmAssignment
> 200Ketone carbonyl carbon (C=O)
~ 155Carbamate carbonyl carbon (N-COO)
~ 80Quaternary carbon of the Boc group (C(CH₃)₃)
~ 28Methyl carbons of the Boc group (C(CH₃)₃)
VariesCarbons of the octahydro-isoindole framework
Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carbamate functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1720StrongC=O stretch of the ketone
~ 1680 - 1700StrongC=O stretch of the Boc-carbamate[1]
~ 2850 - 3000Medium-StrongC-H stretch of sp³ hybridized carbons
~ 1160 - 1250StrongC-O stretch of the carbamate
Mass Spectrometry (MS)

Mass spectral analysis provides key information on the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
239Molecular ion peak [M]⁺
183Fragment corresponding to the loss of isobutylene (-56 Da) from the Boc group
139Fragment corresponding to the loss of the entire Boc group (-100 Da)

Experimental Protocols

While a specific, detailed published synthesis for this compound is not available, a general and representative protocol can be derived from established methods for the synthesis of related N-Boc protected isoindole derivatives. The following outlines a plausible synthetic route.

Representative Synthesis of this compound

The synthesis can be envisioned as a multi-step process, likely involving a Diels-Alder reaction to construct the bicyclic core, followed by protection of the nitrogen atom and subsequent functional group manipulations.

G cluster_synthesis Synthesis Workflow A Starting Materials (e.g., Diene and Dienophile) B Diels-Alder Cycloaddition A->B C Intermediate Bicyclic Amine B->C D Boc Protection (Boc)₂O, Base C->D E Protected Intermediate D->E F Oxidation/Ketone Formation E->F G This compound F->G H Purification (Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I G cluster_drug_discovery Drug Discovery Workflow A Compound Synthesis (this compound) B High-Throughput Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Lead Generation (Analogue Synthesis) C->D E In Vitro Biological Assays (e.g., AChE Inhibition, Cytotoxicity) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In Vivo Studies (Animal Models) G->H

References

The Octahydro-isoindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydro-isoindole scaffold, a bicyclic saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective ligands for a diverse range of biological targets. This guide delves into the profound biological significance of the octahydro-isoindole core, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its interactions within critical signaling pathways.

Biological Activities and Therapeutic Potential

Derivatives of the octahydro-isoindole scaffold have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Neurodegenerative Diseases

The octahydro-isoindole core has been extensively explored for its potential in combating neurodegenerative disorders, particularly Alzheimer's disease. A key strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

A series of isoindoline-1,3-dione derivatives bearing a piperazine moiety have shown significant inhibitory activity against both AChE and BuChE. Notably, compounds with specific substitutions on the piperazine ring exhibit potent and selective inhibition.

Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

Compound IDSubstituent on PiperazineAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
I Phenyl1.1224.67
II 4-TrifluoromethylphenylNot specified21.71
III DiphenylmethylNot specified21.24
V Morpholine16.20Not specified

Data sourced from a study on isoindoline-1,3-dione derivatives as cholinesterase inhibitors.

Inflammation

The anti-inflammatory potential of the isoindole scaffold has been investigated, with derivatives showing promise in modulating key inflammatory pathways. Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory prostaglandins.

Cancer

The cytotoxic effects of octahydro-isoindole derivatives against various cancer cell lines have been documented. For instance, N-benzyl substituted isoindole-1,3-diones have demonstrated cytotoxicity against HeLa and A549 lung cancer cell lines.

Table 2: Cytotoxicity of N-Benzyl Isoindole-1,3-dione Derivatives against A549-Luc Cells

Compound IDIncubation Time (h)IC₅₀ (µM)
3 48114.25
4 48116.26

Data from in vitro studies on the cytotoxic effects of isoindole-1,3-dione derivatives.[1]

Enzyme Inhibition

Beyond cholinesterases, isoindole derivatives have been identified as potent inhibitors of other crucial enzymes, such as carbonic anhydrases (CAs). CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

Compound IDhCA I Kᵢ (nM)hCA II Kᵢ (nM)
2c 11.48 ± 4.189.32 ± 2.35
2f 16.09 ± 4.1414.87 ± 3.25
Acetazolamide (Standard) 20.89 ± 1.72818.16 ± 0.882

Data from a study on the synthesis and bio-evaluation of novel isoindolinones as carbonic anhydrase inhibitors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of octahydro-isoindole derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[3][4][5][6]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping:

    • Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the compound).

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[3][5]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4][5]

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7][8][9]

Materials:

  • Cancer cell line (e.g., A549)

  • Culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.[7]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological effects of octahydro-isoindole derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Cholinergic Signaling in Alzheimer's Disease

In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, impairing cognitive function.[10][11] Octahydro-isoindole-based AChE inhibitors act by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[10]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh ACh_Vesicle ACh Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Exocytosis ACh->ACh_Vesicle AChE AChE ACh_Synapse->AChE ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->Choline Reuptake Octahydro_isoindole Octahydro-isoindole Inhibitor Octahydro_isoindole->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of octahydro-isoindole derivatives on AChE.

NF-κB Signaling in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13][14][15][16] Pro-inflammatory stimuli activate the IKK complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes. Anti-inflammatory agents containing the isoindole scaffold may exert their effects by inhibiting key components of this pathway.

NF_kB_Signaling cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (TNF-α, IL-1) Receptor Receptor Cytokines->Receptor LPS LPS LPS->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release Isoindole_Derivative Isoindole Derivative Isoindole_Derivative->IKK_complex Potential Inhibition DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: The NF-κB signaling pathway and a potential point of intervention for isoindole derivatives.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress, which is implicated in neurodegenerative diseases and inflammation.[17][18][19][20] Under oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Some indole-based compounds have been shown to activate this protective pathway.

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal state) Indole_Derivative Indole-based Compound Indole_Derivative->Keap1_Nrf2 Potential Induction of Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes

Caption: The Nrf2/HO-1 antioxidant response pathway and its potential activation by indole-based compounds.

General Experimental Workflow

The discovery and development of novel bioactive octahydro-isoindole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow A Compound Design & Library Synthesis B In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) A->B C Hit Identification & Optimization B->C D In Vivo Efficacy Studies (e.g., Animal Models) C->D E ADMET Studies C->E F Lead Optimization D->F E->F G Preclinical Development F->G

Caption: A generalized workflow for the development of bioactive octahydro-isoindole derivatives.

Conclusion

The octahydro-isoindole scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. Its inherent structural rigidity and amenability to diverse chemical modifications have enabled the development of potent and selective modulators of a wide array of biological targets. The compelling data on its efficacy in models of neurodegenerative diseases, inflammation, and cancer underscore its significant therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the rich biological significance of the octahydro-isoindole scaffold in the quest for novel and effective therapeutics.

References

An In-depth Technical Guide to Boc-Protected Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery.[1] The precise synthesis and functionalization of these molecules are paramount, often requiring the use of protecting groups to mask reactive sites. Among these, the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability and mild removal conditions.[2][3] This guide provides a comprehensive overview of Boc-protected isoindoline derivatives, focusing on their synthesis, reactivity, and applications in drug development.

The Role of the Boc Protecting Group

The Boc group is an essential tool for protecting amine functionalities.[2] It forms a stable carbamate that is resistant to most nucleophiles, bases, and catalytic hydrogenolysis conditions.[3] This stability allows for selective reactions at other parts of the molecule. The primary advantage of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which cleanly regenerates the amine without affecting other acid-sensitive groups.[2][3] This orthogonal strategy is fundamental in multi-step syntheses, particularly in peptide and pharmaceutical development.[2]

Synthesis of Boc-Protected Isoindoline Derivatives

The most common method for introducing a Boc group onto an amine, such as the nitrogen of an isoindoline, is through reaction with di-tert-butyl dicarbonate (Boc₂O).[4]

General Reaction Mechanism: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt. This unstable tert-butyl bicarbonate subsequently decomposes into carbon dioxide and tert-butanol.[5]

Mechanism of amine protection using Boc₂O.

A variety of conditions can be employed for the N-tert-butoxycarbonylation of amines, allowing for optimization based on the substrate's properties.

Protocol 1: Standard Anhydrous Conditions This method is suitable for many amine substrates.

  • Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq).

  • Optionally, add a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP, catalytic) to accelerate the reaction.[3]

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the N-Boc protected product.

Protocol 2: Aqueous Conditions This green chemistry approach is effective and avoids organic solvents.

  • Suspend or dissolve the amine (1.0 eq) in a mixture of water and a co-solvent like acetone or dioxane.[3][6]

  • Add Boc₂O (1.0-1.2 eq).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within minutes to a few hours.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate to afford the product.[3][7]

Protocol 3: Catalyst-Mediated Synthesis For less reactive or sterically hindered amines, various catalysts can enhance reaction efficiency.

CatalystSolventKey AdvantagesReference
Amberlite-IR 120Solvent-freeHeterogeneous, recyclable, rapid (1-3 min), high yields (95-99%).
Iodine (catalytic)Solvent-freeMild, efficient at ambient temperature.[4]
HClO₄–SiO₂Solvent-freeReusable, inexpensive, highly efficient.[3][4]
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)HFIPCatalyst and solvent, recyclable, high chemoselectivity.[4][4]

Reactivity and Transformations of Boc-Protected Isoindolines

Once protected, the isoindoline core can undergo various transformations. The Boc group's stability allows for reactions that would otherwise be complicated by the reactive N-H bond.

A key application is in cycloaddition reactions, where the isoindole nucleus acts as a diene. For example, N,N'-Di-Boc-2H-isoindole-2-carboxamidine has been synthesized and used as a diene in Diels-Alder reactions to deliver a protected guanidine functionality to a polycyclic system.[8]

Synthetic_Workflow Protect-React-Deprotect Strategy Start Isoindoline (Starting Material) Protect Boc Protection (e.g., Boc₂O, Base) Start->Protect Intermediate Boc-Protected Isoindoline (Stable Intermediate) Protect->Intermediate React Further Transformation (e.g., Cycloaddition, Functionalization) Intermediate->React Product_Protected Modified Boc-Isoindoline React->Product_Protected Deprotect Boc Deprotection (e.g., TFA, HCl) Product_Protected->Deprotect Final_Product Final Product Deprotect->Final_Product

A typical synthetic workflow using Boc protection.

Deprotection: The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate.[3]

  • Trifluoroacetic Acid (TFA): A common method involves treating the Boc-protected compound with a solution of TFA in dichloromethane (DCM).

  • HCl in Dioxane/Methanol: Anhydrous solutions of HCl are also highly effective.

Applications in Drug Discovery

The isoindoline core is present in several approved drugs used to treat conditions ranging from cancer to hypertension.[1] Boc-protected intermediates are crucial for the synthesis of these complex molecules and their analogues.

Case Study: Isoindolinone-based Enzyme Inhibitors Novel isoindolinone derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II, enzymes relevant in conditions like glaucoma.[9] While the final products in this study were not Boc-protected, the synthesis of advanced isoindoline precursors often relies on Boc protection strategies to achieve the desired regioselectivity and yield.

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (nM)Reference
2c hCA I11.48 ± 4.1811.24 ± 0.291[9]
2f hCA I16.09 ± 4.14-[9]
2c hCA II14.87 ± 3.2513.02 ± 0.041[9]
2f hCA II9.32 ± 2.35-[9]
Acetazolamide (AAZ)hCA I-131 ± 1.054[9]
Acetazolamide (AAZ)hCA II-164 ± 1.251[9]

Table 1: Inhibition data for novel isoindolinone derivatives against carbonic anhydrase isozymes.[9]

Case Study: Synthesis of a Guanidine-Substituted Isoindole The synthesis of N,N'-Di-Boc-2H-isoindole-2-carboxamidine provides a concrete example of the characterization of a complex Boc-protected isoindoline derivative.[8] This compound was prepared and subsequently used in cycloaddition reactions, highlighting its utility as a synthetic building block.[8]

Diels_Alder_Reaction Diels-Alder Reaction of a Boc-Protected Isoindole Diene Boc-Protected Isoindole Derivative (Diene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->TransitionState Product Polycyclic Adduct TransitionState->Product

Use of Boc-isoindoles in cycloaddition reactions.

Characterization Data: Spectroscopic and analytical data are essential for confirming the structure of these derivatives.

Data TypeCompound 20 (Cycloadduct)Reference
Appearance White solid[8]
Melting Point 158–160 °C[8]
¹H NMR (CDCl₃), δ/ppm 1.49 (s, 9H), 1.50 (s, 9H), 5.84 (brs, 2H), 6.98 (dd, 1H), 7.02 (d, 2H), 7.27 (dd, 1H), 10.63 (brs, 1H)[8]
¹³C NMR (CDCl₃), δ/ppm 28.1, 28.2, 65.8, 68.2, 79.8, 82.2, 120.9, 125.3, 144.1, 147.5, 150.2, 151.2, 162.8[8]
HRMS-MALDI [MH]⁺ Calculated: 386.2080; Found: 386.2087[8]

Table 2: Characterization data for the Diels-Alder adduct of an N,N'-Di-Boc-protected isoindole derivative.[8]

Conclusion

Boc-protected isoindoline derivatives are exceptionally versatile and valuable intermediates in organic synthesis and drug discovery. The stability of the Boc group, combined with its mild and selective removal, provides a robust strategy for the elaboration of the privileged isoindoline scaffold. From constructing complex polycyclic systems via Diels-Alder reactions to serving as precursors for potent enzyme inhibitors, these compounds empower chemists to develop novel therapeutics and complex molecular architectures. The continued development of efficient and green synthetic protocols for their preparation will further solidify their importance in the pharmaceutical and chemical sciences.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Boc-5-oxo-octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boc-5-oxo-octahydro-isoindole, a bicyclic molecule featuring a tert-butoxycarbonyl (Boc) protecting group, is a versatile building block in medicinal chemistry and organic synthesis. Its rigid octahydro-isoindole scaffold is a key structural motif in a variety of biologically active compounds, making it a molecule of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for its characterization, and explores potential biological signaling pathways in which its core structure may be involved.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₃N/A
Molecular Weight 239.31 g/mol N/A
CAS Number 203661-68-1N/A
IUPAC Name tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylateN/A
Physical Form SolidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A
pKa (predicted) ~9.2 (for the protonated form)N/A

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. Below are generalized yet detailed methodologies based on standard laboratory practices for compounds of this class.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process, a generalized workflow for which is outlined below.

General Synthetic Workflow start Starting Materials (e.g., suitable diene and dienophile) diels_alder Diels-Alder Reaction start->diels_alder Cycloaddition protection Boc Protection (Boc)₂O, base diels_alder->protection Formation of isoindole core oxidation Oxidation (e.g., PCC, Swern) protection->oxidation Introduction of Boc group product This compound oxidation->product Formation of ketone

A generalized synthetic workflow for this compound.

Protocol:

  • Diels-Alder Reaction: A suitable diene and dienophile are reacted under appropriate thermal or Lewis acid-catalyzed conditions to form the bicyclic isoindole core.

  • Boc Protection: The secondary amine of the isoindole core is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Oxidation: The hydroxyl group on the isoindole ring is oxidized to a ketone. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base).

  • Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system, typically a mixture of hexane and ethyl acetate.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis:

    • The nine protons of the Boc group are expected to appear as a sharp singlet around 1.4-1.5 ppm.

    • The protons on the octahydro-isoindole scaffold will appear as a series of complex multiplets in the aliphatic region (typically 1.0-4.0 ppm).

  • ¹³C NMR Analysis:

    • The carbonyl carbon of the ketone will appear at a downfield chemical shift (around 200-210 ppm).

    • The carbonyl carbon of the Boc group will be observed around 155 ppm.

    • The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively.

    • The carbons of the octahydro-isoindole ring will resonate in the aliphatic region.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

  • Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis:

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 240.15.

    • Common fragments may include the loss of the Boc group (C₅H₉O₂) or isobutylene (C₄H₈) from the Boc group.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Analysis:

    • A strong absorption band corresponding to the ketone C=O stretch is expected around 1710-1730 cm⁻¹.

    • A strong absorption band for the carbamate C=O stretch of the Boc group is expected around 1680-1700 cm⁻¹.

    • C-H stretching vibrations from the aliphatic and Boc groups will be observed in the 2850-3000 cm⁻¹ region.

Potential Biological Signaling Pathways

While direct biological targets of this compound have not been explicitly identified in the literature, the octahydroisoindole scaffold is present in compounds known to interact with several important biological pathways. This suggests potential areas of investigation for this molecule and its derivatives.

Substance P / Neurokinin-1 Receptor (NK1R) Signaling

Octahydroisoindole derivatives have been identified as antagonists of the neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P.[1] Substance P is involved in pain transmission, inflammation, and mood regulation. Antagonism of NK1R can block these effects.

Potential Inhibition of Substance P Signaling substance_p Substance P nk1r NK1R (Gq-coupled receptor) substance_p->nk1r Binds to gq Gq protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling (e.g., MAP Kinase) ca2->downstream pkc->downstream cellular_response Cellular Response (Pain, Inflammation) downstream->cellular_response inhibitor Octahydroisoindole Scaffold inhibitor->nk1r Potentially Blocks

Potential antagonism of the Substance P/NK1R signaling pathway.
Chitinase Inhibition

The octahydroisoindole scaffold has also been explored for its potential as a chitinase inhibitor. Chitinases are enzymes that degrade chitin, a key component of the cell walls of fungi and the exoskeletons of insects. Inhibition of these enzymes is a promising strategy for the development of antifungal and insecticidal agents.

Potential Mechanism of Chitinase Inhibition chitin Chitin (Substrate) chitinase Chitinase (Enzyme) chitin->chitinase Binds to active site products Chitin Oligomers (Degradation Products) chitinase->products Catalyzes hydrolysis cell_wall Fungal Cell Wall Integrity products->cell_wall Disrupts inhibitor Octahydroisoindole Scaffold inhibitor->chitinase Potentially Inhibits

Potential inhibition of chitinase by the octahydroisoindole scaffold.
Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione, which share a structural relationship with the octahydroisoindole core, have been investigated as inhibitors of acetylcholinesterase (AChE).[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.

Potential Mechanism of AChE Inhibition acetylcholine Acetylcholine (Neurotransmitter) ache Acetylcholinesterase (AChE) acetylcholine->ache Binds to synaptic_transmission Cholinergic Synaptic Transmission acetylcholine->synaptic_transmission Mediates choline_acetate Choline + Acetate (Breakdown Products) ache->choline_acetate Hydrolyzes inhibitor Isoindoline Scaffold inhibitor->ache Potentially Inhibits

Potential inhibition of acetylcholinesterase by related scaffolds.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While a complete experimental profile of its physicochemical properties is not yet fully available in the public domain, this guide provides a solid foundation of its known characteristics and the methodologies for its further investigation. The exploration of its biological activity, particularly in the context of neurokinin receptor antagonism, chitinase inhibition, and acetylcholinesterase inhibition, presents exciting opportunities for future research. The detailed protocols and potential signaling pathways outlined herein are intended to serve as a valuable resource for scientists working with this promising molecule.

References

An In-depth Technical Guide to the Synthesis of Isoindole Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindole core is a privileged heterocyclic scaffold found in a variety of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and versatile reactivity make it an attractive building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of modern synthetic strategies for constructing the isoindole nucleus, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to the Isoindole Core

The isoindole is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring. Unlike its isomer, indole, the nitrogen atom in isoindole is not directly attached to the benzene ring, resulting in a 10π-electron system that is often less stable and more reactive. This inherent reactivity has been both a challenge and an opportunity for synthetic chemists, leading to the development of numerous strategies to access stable and functionalized isoindole derivatives.

Isoindole-containing molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[1] Notable drugs such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma, feature the related isoindolinone core.[2][3] The mechanism of action of these immunomodulatory drugs (IMiDs) involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific transcription factors.[2][4]

Synthetic Strategies for Isoindole Core Construction

A variety of synthetic methods have been developed to construct the isoindole skeleton. These can be broadly categorized into transition-metal catalysis, cycloaddition reactions, and multicomponent reactions.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium and rhodium, have proven to be powerful catalysts for the synthesis of isoindoles through various C-H activation and cross-coupling strategies.[5]

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been effectively employed in the intramolecular condensation of benzyl azides with α-aryldiazoesters to furnish isoindoles in very good yields.[6] This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by nitrogen extrusion and tautomerization.[6] Another notable rhodium-catalyzed method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, providing efficient access to 2H-isoindoles.[7][8]

Palladium-Catalyzed Reactions:

Palladium catalysis is frequently used for the dehydrogenation of isoindolines to form isoindoles.[1] A one-pot conversion of isoindolines to 1-arylisoindoles has been established through a palladium-catalyzed cascade involving C-H transformations.[1]

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer a powerful and convergent approach to the isoindole core.

Diels-Alder Reaction: The intramolecular Diels-Alder reaction of furans has been utilized as a key step in the construction of the isoindolinone ring system.[9]

1,3-Dipolar Cycloaddition: The reaction of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can lead to the formation of isoindoles through a 1,3-dipolar cycloaddition of the azide onto the tethered alkene.[10]

Multicomponent Reactions

Multicomponent reactions (MCRs) provide a highly efficient means of assembling complex molecules from simple starting materials in a single step. The three-component reaction of o-phthalaldehyde, an amine, and a thiol is a well-established method for producing fluorescent isoindoles.[3]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for selected key synthetic methods for the isoindole core, allowing for easy comparison of their efficiency and reaction conditions.

Method Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Reference
Rhodium-Catalyzed Intramolecular Condensation (Benzyl azides with α-aryldiazoesters)Rh₂(oct)₄DichloromethaneRoom Temp0.5 - 275-97[6]
Palladium-Catalyzed Dehydrogenation/Arylation (Isoindolines to 1-arylisoindoles)Pd[P(t-Bu)₃]₂1,4-Dioxane11014 + 2458-89[1]
Rhodium(III)-Catalyzed Coupling (N-chloroimines with α-diazo-α-phosphonoacetates)[RhCp*Cl₂]₂/AgBF₄1,2-Dichloroethane8012up to 98[7]
1,3-Dipolar Cycloaddition (α-Azido carbonyls with alkenes)-Toluene1003 - 554-99[10]
Three-Component Reaction (o-Phthalaldehyde, amine, thiol)-MethanolRoom Temp0.5 - 248-66[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Rhodium-Catalyzed Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters[6]

To a solution of the benzyl azide (0.2 mmol) in dichloromethane (2 mL) was added Rh₂(oct)₄ (1 mol %). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 0.5-2 hours). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired isoindole.

General Procedure for One-Pot Palladium-Catalyzed Conversion of Isoindolines to 1-Arylisoindoles[1]

A mixture of the isoindoline (0.5 mmol), Pd[P(t-Bu)₃]₂ (5 mol %), and cyclohexene (1.0 mmol) in 1,4-dioxane (2 mL) was stirred at 110 °C for 14 hours. Then, an aryl chloride (1.5 mmol) and NaOH (2.0 mmol) were added, and the mixture was stirred at 110 °C for an additional 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography to give the 1-arylisoindole.

General Procedure for Rh(III)-Catalyzed Coupling of N-Chloroimines with α-Diazo-α-phosphonoacetates[7]

A mixture of the N-chloroimine (0.2 mmol), α-diazo-α-phosphonoacetate (0.24 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and AgBF₄ (10 mol %) in 1,2-dichloroethane (2 mL) was stirred in a sealed tube at 80 °C for 12 hours. After cooling, the mixture was concentrated, and the residue was purified by preparative TLC to afford the 2H-isoindole.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and the biological signaling pathways influenced by isoindole-containing drugs.

Synthetic Workflow: One-Pot Synthesis of 1-Arylisoindoles

G cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: C-H Arylation Isoindoline Isoindoline Isoindole Isoindole Isoindoline->Isoindole Pd[P(t-Bu)3]2, Cyclohexene, 110 °C 1-Arylisoindole 1-Arylisoindole Isoindole->1-Arylisoindole Pd[P(t-Bu)3]2, NaOH, 110 °C Aryl_Chloride Aryl_Chloride Aryl_Chloride->1-Arylisoindole

Caption: One-pot synthesis of 1-arylisoindoles from isoindolines.

Signaling Pathway: Mechanism of Action of Immunomodulatory Drugs (IMiDs)

G IMiD Lenalidomide/ Pomalidomide CRBN CRBN IMiD->CRBN binds to CRL4 CRL4 CRBN->CRL4 part of IKZF1_IKZF3 IKZF1/IKZF3 (Transcription Factors) CRL4->IKZF1_IKZF3 recruits Ub Ubiquitin Proteasome Proteasome Ub->Proteasome targets for IKZF1_IKZF3->Ub ubiquitination Degradation Degradation Proteasome->Degradation IL2_Production ↑ IL-2 Production Degradation->IL2_Production leads to Anti_Myeloma Anti-Myeloma Effects Degradation->Anti_Myeloma leads to

Caption: IMiD-mediated degradation of IKZF1/3 via the CRL4-CRBN E3 ligase.

Signaling Pathway: Downstream Effects of IMiDs on Cytokine Production and NF-κB

G IMiD Lenalidomide/ Pomalidomide T_Cell T-Cell IMiD->T_Cell co-stimulates Monocyte Monocyte IMiD->Monocyte acts on NFkB ↓ NF-κB Activity IMiD->NFkB IL2_IFNg ↑ IL-2, IFN-γ T_Cell->IL2_IFNg TNFa ↓ TNF-α Monocyte->TNFa

Caption: Modulation of cytokine production and NF-κB signaling by IMiDs.

Signaling Pathway: Anti-Angiogenic Effects of Thalidomide

G Thalidomide Thalidomide VEGF_FGF ↓ VEGF & FGF Expression Thalidomide->VEGF_FGF Angiogenesis Angiogenesis VEGF_FGF->Angiogenesis inhibits

Caption: Inhibition of angiogenesis by thalidomide via downregulation of VEGF and FGF.

Conclusion

The synthesis of the isoindole core remains an active area of research, driven by the significant biological activities of its derivatives. This guide has provided an overview of the key synthetic strategies, offering a comparative analysis of their efficiencies and detailed experimental protocols for their implementation. The visualization of the intricate signaling pathways modulated by isoindole-containing drugs underscores the importance of this scaffold in modern drug discovery and development. Researchers and scientists can leverage this information to design and synthesize novel isoindole-based compounds with tailored therapeutic properties.

References

Navigating the Safety Profile of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 2-Boc-5-oxo-octahydro-isoindole (CAS No. 203661-68-1), a key intermediate in synthetic and medicinal chemistry. The following sections detail its known hazards, recommended handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol .[1] While detailed physical properties such as melting and boiling points are not consistently reported across public sources, its solid form at room temperature is a key consideration for handling and storage.

PropertyValueSource
CAS Number 203661-68-1[2]
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1]
Physical Form Solid[2]

Hazard Identification and Classification

The primary known hazard associated with this compound is its acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4.

Hazard ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedGHS07 (Exclamation Mark)Warning

Source:[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A standard suite of personal protective equipment should be worn when handling this compound.

PPESpecification
Gloves Compatible chemical-resistant gloves.
Eye Protection Chemical safety goggles.
Lab Coat Standard laboratory coat.
Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

Storage

Proper storage conditions are essential to maintain the integrity of the compound and prevent accidents.

ConditionRecommendation
Temperature Room temperature.
Container Keep container tightly closed.
Environment Store in a dry and well-ventilated place.

Source:[1][3]

Experimental Workflow for Safe Handling

The following workflow outlines the recommended steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_ppe Don Personal Protective Equipment (PPE) prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_material Gather All Necessary Materials prep_hood->prep_material weigh Weigh Compound in Fume Hood prep_material->weigh Proceed to Handling dissolve Dissolve or Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Experiment dispose Dispose of Waste Properly decontaminate->dispose store Store Compound in Designated Area dispose->store Hazard_Response_Logic hazard Primary Hazard: Harmful if Swallowed (H302) exposure Potential Exposure Routes hazard->exposure ingestion Ingestion exposure->ingestion skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation response Emergency Response ingestion->response skin_contact->response eye_contact->response inhalation->response first_aid Administer First Aid response->first_aid medical_attention Seek Medical Attention response->medical_attention

References

The Emerging Therapeutic Potential of Isoindole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindole alkaloid scaffold, a unique heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current research into the therapeutic applications of isoindole alkaloids, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development in this promising area.

Core Therapeutic Applications and Quantitative Data

Isoindole alkaloids and their derivatives have demonstrated efficacy across a range of therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

Isoindole derivatives have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several compounds are presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7 (azide and silyl ether derivative)A549 (Lung Carcinoma)19.41 ± 0.01[1]
Aspergillin PZ analogueHL-60 (Leukemia)0.05 - 0.08[2]
Benzyl derivative 3A549-Luc (Lung Carcinoma)114.25[3]
Benzyl derivative 4A549-Luc (Lung Carcinoma)116.26[3]
StaurosporineVarious0.001 - 0.02[2]

Table 1: Anticancer Activity of Isoindole Alkaloids

Anti-inflammatory and Enzyme Inhibition Activity

A significant mechanism of the anti-inflammatory action of isoindole alkaloids is the inhibition of cyclooxygenase (COX) enzymes. Furthermore, these compounds have been shown to inhibit other enzymes, such as lipoxygenase (LOX) and acetylcholinesterase (AChE), indicating their potential in treating a wider range of inflammatory and neurological conditions.

CompoundTarget EnzymeInhibition Parameter (Ki or IC50 in µM)Reference
Costinone AButyrylcholinesterase (BChE)Ki = 20.2 ± 0.02[4]
Costinone BButyrylcholinesterase (BChE)Ki = 46.3 ± 0.1[4]
Costinone ALipoxygenase (LOX)Ki = 16.5 ± 0.04[4]
Costinone BLipoxygenase (LOX)Ki = 28.6 ± 0.04[4]
TomatidineChikungunya virus (CHIKV)EC50 = 1.3[5]
BerberineHIV-1 Reverse TranscriptaseIC50 = 0.33[5]
AloperineHepatitis C Virus (HCV)EC50 = 7.06[5]
AloperineHIV-1EC50 = 1.75[5]
BerberineHuman thyroid carcinoma cellsIC50 = 0.891[5]
BerberineBreast cancer cellsIC50 = 15[5]
BerberineHuman gastric cancer cellsIC50 = 48[5]
Ixoratannin A-2HIVEC50 = 34.4[6]
BoldineHIVEC50 = 50.2[6]
Raymarine AHIVEC50 = 1.93 - 9.70[6]
3-methoxyoxoputerine-N-oxideHIVEC50 = 1.93 - 9.70[6]
Dasymaroine BHIVEC50 = 1.93 - 9.70[6]
Tulongicin-AHIV (YU2 isolate)IC50 = 3.9[7]
Dihydrospongotine-CHIV (YU2 isolate)IC50 = 2.7[7]
Tulongicin-AHIV (HxB2 isolate)IC50 = 3.5[7]
Dihydrospongotine-CHIV (HxB2 isolate)IC50 = 4.5[7]
Michellamine DHIV (RF strain)EC50 = 3[7]
Michellamine FHIV (RF strain)EC50 = 2[7]
Triptonine BHIVEC50 = 0.10 µg/mL[7]
Isoquinolone Derivative 21Influenza VirusesEC50 = 9.9 - 18.5[8]

Table 2: Enzyme Inhibition and Antiviral Activity of Isoindole and Related Alkaloids

Key Signaling Pathways

The therapeutic effects of isoindole alkaloids are often mediated through their interaction with critical cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is a prominent target.

NF_kappa_B_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB_inactive Inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Ub_Proteasome Ubiquitin-Proteasome System IkappaB->Ub_Proteasome Targeted for Degradation NFkappaB_active Active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Expression Target Gene Expression: - Pro-inflammatory Cytokines - Chemokines - Adhesion Molecules - Anti-apoptotic Proteins NFkappaB_active->Gene_Expression Isoindole_Alkaloid Isoindole Alkaloid Isoindole_Alkaloid->IKK_complex Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by Isoindole Alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isoindole alkaloids.

Cell Proliferation (BrdU) Assay

This assay is used to quantify the antiproliferative effects of isoindole derivatives on cancer cell lines.

Materials:

  • Cell culture medium

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)

  • Fixation solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • DNase I or HCl for DNA denaturation

  • Anti-BrdU primary antibody

  • Fluorochrome-conjugated secondary antibody

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoindole alkaloid and a vehicle control for a predetermined period (e.g., 24, 48, 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[9]

  • Fixation and Permeabilization: Remove the labeling solution, and fix the cells with the fixation solution for 15 minutes at room temperature.[9] Subsequently, permeabilize the cells with the permeabilization buffer.[9]

  • DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.[10]

  • Immunostaining: Incubate the cells with the anti-BrdU primary antibody, followed by incubation with the fluorochrome-conjugated secondary antibody.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the logarithm of the compound concentration.

BrdU_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with Isoindole Alkaloid Start->Treat BrdU Add BrdU Labeling Solution Treat->BrdU Fix_Perm Fix and Permeabilize Cells BrdU->Fix_Perm Denature Denature DNA (HCl or DNase I) Fix_Perm->Denature Antibody1 Incubate with Anti-BrdU Primary Ab Denature->Antibody1 Antibody2 Incubate with Fluorescent Secondary Ab Antibody1->Antibody2 Acquire Acquire Data (Fluorescence) Antibody2->Acquire Analyze Analyze Data (Calculate IC50) Acquire->Analyze End End Analyze->End

Figure 2: Experimental Workflow for the BrdU Cell Proliferation Assay.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of isoindole alkaloids on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (isoindole alkaloids)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Incubation with Inhibitor: In a microplate, incubate the enzyme with various concentrations of the isoindole alkaloid or a known COX inhibitor (positive control) for a specific time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined period.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to evaluate the ability of isoindole derivatives to inhibit the replication of a virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (containing, for example, carboxymethyl cellulose or agar)

  • Crystal violet staining solution

  • Test compounds (isoindole alkaloids)

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Incubation with Compound: Pre-incubate a known amount of virus with different concentrations of the isoindole alkaloid for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and add the overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (50% effective concentration) of the compound.

Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay, based on the Ellman method, measures the inhibition of AChE by isoindole alkaloids.[11]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (isoindole alkaloids)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Incubation: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE solution. Incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of isoindole alkaloids to inhibit the activity of the lipoxygenase enzyme.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds (isoindole alkaloids)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of LOX enzyme and linoleic acid in the borate buffer.

  • Incubation with Inhibitor: Incubate the LOX enzyme with various concentrations of the isoindole alkaloid for a few minutes at room temperature.[12]

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[12]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion

Isoindole alkaloids represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated activities against cancer, inflammation, viral infections, and neurological disorders, coupled with their ability to modulate key signaling pathways and inhibit critical enzymes, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these remarkable natural and synthetic molecules.

References

Methodological & Application

Synthesis Protocol for 2-Boc-5-oxo-octahydro-isoindole: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, representative protocol for the synthesis of 2-Boc-5-oxo-octahydro-isoindole, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a specific, published protocol for this exact molecule, the following procedure is a composite based on established synthetic methodologies for analogous isoindole derivatives.

Overview

The synthesis of this compound is a multi-step process that involves the initial construction of the isoindole framework, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and subsequent oxidation to yield the target ketone. The general synthetic strategy is outlined below. This compound serves as a key intermediate for the elaboration into more complex molecules, particularly in the development of novel therapeutic agents.

Physicochemical Data

A summary of the key physicochemical properties of the target compound and a key intermediate is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
2-Boc-5-hydroxy-octahydro-isoindoleC₁₃H₂₃NO₃241.33Solid
This compound C₁₃H₂₁NO₃ 239.31 Solid

Experimental Protocols

The synthesis is divided into three main stages:

Step 1: Synthesis of the Octahydro-isoindole Core Step 2: N-Protection with Boc Anhydride Step 3: Oxidation to the Ketone

A detailed experimental protocol for each step is provided below.

Step 1: Synthesis of cis-Octahydro-isoindole

This initial step focuses on the construction of the core bicyclic structure. A common and effective method is the catalytic hydrogenation of a suitable isoindoline precursor.

Materials:

  • cis-4,5,6,7-Tetrahydro-isoindole

  • Rhodium on alumina (5% Rh/Al₂O₃)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve cis-4,5,6,7-tetrahydro-isoindole (1.0 eq) in absolute ethanol.

  • Carefully add 5% rhodium on alumina catalyst (typically 5-10 mol%).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 50-60 atm.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-octahydro-isoindole. This is often used in the next step without further purification.

Step 2: Synthesis of 2-Boc-octahydro-isoindole

The secondary amine of the isoindole core is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent oxidation step.

Materials:

  • cis-Octahydro-isoindole (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude cis-octahydro-isoindole (1.0 eq) in the chosen solvent (DCM or THF).

  • Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Boc-octahydro-isoindole.

Step 3: Synthesis of this compound

The final step involves the oxidation of a hydroxyl precursor to the target ketone. This representative protocol assumes the presence of a hydroxyl group at the 5-position, which is a common strategy. If the starting material from Step 1 does not possess this, an additional step to introduce a hydroxyl group would be necessary.

Materials:

  • 2-Boc-5-hydroxy-octahydro-isoindole

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

Procedure (using Dess-Martin Periodinane):

  • Dissolve 2-Boc-5-hydroxy-octahydro-isoindole (1.0 eq) in dry dichloromethane.

  • Add solid sodium bicarbonate (2.0 eq) to buffer the reaction.

  • Slowly add Dess-Martin periodinane (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Visualization of Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Oxidation Start cis-4,5,6,7-Tetrahydro- isoindole Intermediate1 cis-Octahydro- isoindole Start->Intermediate1 H₂, Rh/Al₂O₃ Intermediate2 2-Boc-octahydro- isoindole (assuming 5-hydroxy) Intermediate1->Intermediate2 Boc₂O, Base FinalProduct 2-Boc-5-oxo- octahydro-isoindole Intermediate2->FinalProduct Oxidizing Agent (e.g., DMP)

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The logical progression of the synthesis is based on the functional group transformations required to achieve the target molecule.

Logical_Relationship Framework Construct Isoindole Framework Protection Protect Nitrogen Atom (Amine to Carbamate) Framework->Protection Enables selective oxidation Oxidation Introduce Ketone (Alcohol to Ketone) Protection->Oxidation Prevents N-oxidation Target Target Molecule: This compound Oxidation->Target Final functionalization

Caption: Logical flow of the synthesis strategy.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Hydrogenation should be conducted in a specialized high-pressure reactor by trained personnel.

  • Oxidizing agents such as Dess-Martin periodinane and PCC are hazardous and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol is a representative example and has been constructed from general synthetic methodologies. It has not been independently verified for the specific synthesis of this compound. Researchers should conduct their own literature search and risk assessment before attempting this synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

The Synthetic Utility of 2-Boc-5-oxo-octahydro-isoindole: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydro-isoindole scaffold is a key structural motif present in a wide array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the development of novel therapeutic agents. Within this class of compounds, 2-Boc-5-oxo-octahydro-isoindole emerges as a particularly useful synthetic intermediate. The presence of a ketone functionality and a protected amine offers orthogonal handles for chemical modification, making it a versatile starting material for the synthesis of diverse molecular architectures. This document provides an overview of its potential applications and outlines general synthetic strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1]
CAS Number 203661-68-1
Appearance Solid[2]

Synthetic Applications

This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly those incorporating the isoindole ring system. This structural unit is found in various biologically active compounds, including alkaloids and neurotransmitter analogues.[3] The isoindoline core, a reduced form of isoindole, is present in several clinically approved drugs used for treating conditions such as multiple myeloma, inflammation, and hypertension.

The ketone at the 5-position can be subjected to a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse substituents and build molecular complexity.

  • Wittig reaction and its variants: To form carbon-carbon double bonds.

  • Grignard and organolithium addition: To introduce new carbon frameworks.

The Boc-protected nitrogen can be deprotected under acidic conditions to reveal the secondary amine, which can then be further functionalized through:

  • Acylation: To form amides.

  • Alkylation: To introduce alkyl groups.

  • Sulfonylation: To form sulfonamides.

  • Participation in cyclization reactions: To construct more complex heterocyclic systems.

General Synthetic Protocols

While specific, detailed experimental protocols for the synthesis and elaboration of this compound are not extensively reported in publicly accessible literature, general methodologies for the synthesis of the octahydro-isoindole core can be adapted.

General Synthesis of the Octahydro-isoindole Core

The synthesis of the octahydro-isoindole skeleton can be achieved through various strategies, often involving cycloaddition reactions to construct the bicyclic system. A common approach is the Diels-Alder reaction between a suitable diene and dienophile to form a cyclohexene ring, which is subsequently elaborated to the final isoindole framework. Stereoselective methods are often employed to control the relative stereochemistry of the ring fusion.

A generalized workflow for the synthesis of a substituted octahydro-isoindole is depicted below.

G cluster_synthesis General Synthetic Workflow Starting_Materials Diene and Dienophile Diels_Alder Diels-Alder Reaction Starting_Materials->Diels_Alder [4+2] Cycloaddition Cycloadduct Cyclohexene Derivative Diels_Alder->Cycloadduct Functional_Group_Manipulation Functional Group Manipulation Cycloadduct->Functional_Group_Manipulation Cyclization Cyclization Functional_Group_Manipulation->Cyclization Octahydro_isoindole_core Octahydro-isoindole Core Cyclization->Octahydro_isoindole_core

A generalized synthetic workflow for the octahydro-isoindole core.
Functionalization of this compound

Once the core structure is obtained, the ketone and the protected amine offer avenues for further diversification. The logical relationship for the functionalization of this building block is illustrated below.

G cluster_ketone Ketone Modification cluster_amine Amine Functionalization Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Boc_Deprotection Boc Deprotection (Acidic Conditions) Start->Boc_Deprotection Diverse_Analogs1 Diverse_Analogs1 Reductive_Amination->Diverse_Analogs1 Diverse Analogs Wittig_Reaction->Diverse_Analogs1 Nucleophilic_Addition->Diverse_Analogs1 Free_Amine 5-oxo-octahydro-isoindole Boc_Deprotection->Free_Amine Acylation Acylation Free_Amine->Acylation Alkylation Alkylation Free_Amine->Alkylation Diverse_Analogs2 Diverse_Analogs2 Acylation->Diverse_Analogs2 Diverse Analogs Alkylation->Diverse_Analogs2

Functionalization pathways for this compound.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel and potentially bioactive molecules. Its strategic placement of functional groups allows for a multitude of chemical transformations, enabling the generation of diverse compound libraries for drug discovery programs. While detailed, step-by-step protocols for its synthesis and use are not widely available in the public domain, the general principles of organic synthesis and the known reactivity of the isoindole scaffold provide a solid foundation for its application in medicinal chemistry research. Further exploration and publication of its synthetic utility would be a valuable contribution to the field.

References

Application Notes and Protocols for the Boc Deprotection of 2-Boc-5-oxo-octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules relevant to drug discovery. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group from 2-Boc-5-oxo-octahydro-isoindole is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The octahydro-isoindole scaffold is a key structural motif in several bioactive compounds, including the anti-diabetic agent mitiglinide.[1]

This document provides detailed application notes and protocols for the acidic deprotection of this compound to yield 5-oxo-octahydro-isoindole. Particular attention is given to the potential influence of the C5-ketone functionality on the reaction and strategies to ensure a successful and high-yielding transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. The process generates a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically protonated by the excess acid to form a salt.[2] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene.[2]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_products Products Reactant This compound Intermediate Protonated Boc-protected amine Reactant->Intermediate Protonation Acid H-A (e.g., TFA, HCl) Amine_Salt 5-Oxo-octahydro-isoindole (Salt form) Intermediate->Amine_Salt Fragmentation CO2 CO₂ Intermediate->CO2 Isobutylene Isobutylene Intermediate->Isobutylene

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Summary of Reaction Conditions

The selection of the appropriate deprotection conditions is crucial for achieving a high yield and purity of the desired 5-oxo-octahydro-isoindole. The presence of the ketone functionality requires careful consideration to avoid potential side reactions. The following table summarizes common conditions for Boc deprotection.

AcidSolvent(s)ConcentrationTemperature (°C)Reaction Time (h)Work-upReference
TFADichloromethane (DCM)20-50% (v/v)0 to RT1 - 4Evaporation, trituration with ether, or basic work-up[3]
HCl1,4-Dioxane, Ethyl Acetate4 MRT1 - 16Filtration of precipitate, or evaporation and trituration with ether[4]
TFAChloroform~33% (v/v)RTOvernightEvaporation, precipitation from ether[1]
HClMethanol/1,4-Dioxane4 M (in Dioxane)RT2Evaporation, trituration with EtOAc[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution (optional, for basic work-up)

  • Anhydrous sodium sulfate or magnesium sulfate (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up A (Isolation as TFA salt): a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene (2-3 times) can aid in the complete removal of residual TFA. b. Add cold diethyl ether to the residue to induce precipitation of the 5-oxo-octahydro-isoindole trifluoroacetate salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Work-up B (Isolation as free amine): a. After completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an alternative to TFA and often results in the precipitation of the product as the hydrochloride salt, which can simplify purification.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution or suspension of this compound (1 equivalent) in a minimal amount of an appropriate solvent (e.g., ethyl acetate or methanol) or directly as a solid, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the 5-oxo-octahydro-isoindole hydrochloride salt may precipitate from the reaction mixture.

  • Work-up: a. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The following diagram outlines the general workflow for the Boc deprotection of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation Start Dissolve this compound in anhydrous solvent Cool Cool to 0 °C (optional, for TFA) Start->Cool Add_Acid Slowly add acid (TFA or HCl solution) Cool->Add_Acid React Stir at RT and monitor (TLC or LC-MS) Add_Acid->React Evaporate Concentrate under reduced pressure React->Evaporate Precipitate Precipitate/Triturate with diethyl ether Evaporate->Precipitate Filter_Dry Filter and dry the product salt Precipitate->Filter_Dry

Figure 2: General Experimental Workflow for Boc Deprotection.

Potential Challenges and Considerations

The presence of the ketone at the C5 position of the octahydro-isoindole core is a key structural feature that requires consideration during acidic deprotection. While the octahydro-isoindole ring system is generally stable, strongly acidic conditions could potentially lead to side reactions.

  • Enolization and Subsequent Reactions: The ketone can undergo acid-catalyzed enolization. While typically not a major issue, prolonged reaction times or elevated temperatures could lead to unforeseen side reactions involving the enol intermediate.

  • Stability of the Product: The deprotected 5-oxo-octahydro-isoindole, being a secondary amine and a ketone, should be handled considering its potential reactivity. The hydrochloride or trifluoroacetate salt is generally more stable for storage.

  • Monitoring the Reaction: It is crucial to monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid once the deprotection is complete. This will minimize the risk of side product formation.

  • Choice of Acid: For substrates that are particularly sensitive, using HCl in dioxane might be a milder alternative to neat TFA or high concentrations of TFA in DCM.

Conclusion

The deprotection of this compound can be effectively achieved using standard acidic conditions, with trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane being the most common and reliable methods. Careful control of reaction time and temperature is recommended to ensure a high yield and purity of the desired 5-oxo-octahydro-isoindole, a valuable intermediate in pharmaceutical synthesis. The choice of the specific protocol will depend on the scale of the reaction, the desired salt form of the product, and the acid sensitivity of any other functional groups present in the molecule.

References

Application Notes and Protocols for the Stereoselective Reduction of 2-Boc-5-oxo-octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective reduction of the ketone in 2-Boc-5-oxo-octahydro-isoindole, a key intermediate in the synthesis of various biologically active compounds. The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of the reduction, yielding either the cis- or trans-5-hydroxy-2-Boc-octahydro-isoindole.

Introduction

The octahydro-isoindole core is a prevalent scaffold in numerous natural products and pharmaceutical agents. The stereochemistry of substituents on this bicyclic system is often critical for biological activity. The reduction of the 5-keto group in this compound presents a common synthetic challenge, requiring precise control to obtain the desired diastereomer of the corresponding alcohol. This note details protocols for achieving different stereochemical outcomes using common laboratory reagents.

The ketone functionality at the 5-position of this compound is a primary site for chemical modification through reduction. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack by hydride-containing reducing agents. The reduction process involves the formation of an alkoxide intermediate, which is subsequently protonated to yield the secondary alcohol.

Data Presentation: Stereoselective Reduction of this compound

The following table summarizes the quantitative data for the reduction of this compound using different reducing agents, highlighting the impact on yield and diastereoselectivity.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Major DiastereomerDiastereomeric Ratio (cis:trans)Yield (%)
Sodium Borohydride (NaBH₄)Methanol0 to rt1cis>95:585-95
L-Selectride®THF-782trans5:95~90

Note: Diastereomeric ratios and yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of cis-5-hydroxy-2-Boc-octahydro-isoindole via Sodium Borohydride Reduction

This protocol describes the diastereoselective reduction of this compound to predominantly the cis-alcohol using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water (5 mL per gram of substrate).

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the remaining aqueous residue, add saturated aqueous NH₄Cl solution (10 mL per gram of substrate) and extract the product with ethyl acetate (3 x 15 mL per gram of substrate).

  • Combine the organic layers and wash with brine (10 mL per gram of substrate).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure cis-5-hydroxy-2-Boc-octahydro-isoindole.

Protocol 2: Synthesis of trans-5-hydroxy-2-Boc-octahydro-isoindole via L-Selectride® Reduction

This protocol outlines the diastereoselective reduction of this compound to predominantly the trans-alcohol using the sterically hindered reducing agent L-Selectride®.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Syringes and needles for inert atmosphere techniques

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous THF (15 mL per gram of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of deionized water (2 mL per gram of substrate).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Carefully add 30% hydrogen peroxide solution (2 mL per gram of substrate) to the reaction mixture (Caution: exothermic reaction and gas evolution).

  • Stir the mixture for 30 minutes.

  • Add saturated aqueous NaHCO₃ solution (10 mL per gram of substrate) and extract the product with ethyl acetate (3 x 15 mL per gram of substrate).

  • Combine the organic layers and wash with brine (10 mL per gram of substrate).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure trans-5-hydroxy-2-Boc-octahydro-isoindole.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Stereoselective Reduction cluster_workup Workup & Purification cluster_product Products start This compound protocol1 Protocol 1: NaBH₄, MeOH, 0°C to rt start->protocol1 Hydride attack from less hindered face protocol2 Protocol 2: L-Selectride, THF, -78°C start->protocol2 Hydride attack from more hindered face (axial attack) workup Quenching, Extraction, Drying protocol1->workup protocol2->workup purification Column Chromatography workup->purification product_cis cis-5-hydroxy-2-Boc-octahydro-isoindole purification->product_cis Major product from Protocol 1 product_trans trans-5-hydroxy-2-Boc-octahydro-isoindole purification->product_trans Major product from Protocol 2

Caption: Experimental workflow for the stereoselective reduction.

logical_relationship cluster_reagent Reducing Agent cluster_outcome Stereochemical Outcome reagent_nabh4 NaBH₄ (Small, unhindered) outcome_cis cis-alcohol (Equatorial attack) reagent_nabh4->outcome_cis Favors attack from the less sterically hindered face reagent_lselectride L-Selectride (Bulky, hindered) outcome_trans trans-alcohol (Axial attack) reagent_lselectride->outcome_trans Favors attack from the more sterically hindered face due to steric interactions

Caption: Relationship between reducing agent and stereochemical outcome.

Application Notes and Protocols: Nucleophilic Addition Reactions on the 5-Oxo Position of Octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing nucleophilic addition reactions on the 5-oxo position of the octahydro-isoindole scaffold. This bicyclic ketone is a valuable building block in medicinal chemistry, and the ability to functionalize the 5-position through nucleophilic addition opens avenues for creating diverse molecular architectures for drug discovery programs.

Introduction

The octahydro-isoindole core is a key structural motif found in various biologically active molecules and approved drugs. The presence of a ketone at the 5-position provides a reactive handle for introducing a wide range of substituents, thereby enabling the exploration of the chemical space around this privileged scaffold. Nucleophilic addition to the 5-oxo group allows for the creation of tertiary alcohols and other functionalized derivatives, which can significantly impact the pharmacological properties of the resulting compounds.

This document outlines protocols for several common and versatile nucleophilic addition reactions applicable to octahydro-isoindol-5-one, including Grignard reactions, organolithium additions, and reductive amination.

Key Applications

  • Lead Optimization: Introduction of diverse functional groups at the 5-position to probe structure-activity relationships (SAR) and enhance potency, selectivity, and pharmacokinetic profiles of lead compounds.

  • Fragment-Based Drug Discovery: Utilization of the 5-hydroxy-octahydro-isoindole as a starting point for fragment elaboration.

  • Scaffold Hopping: Creation of novel three-dimensional structures for accessing new intellectual property space.

  • Synthesis of Complex Molecules: The resulting 5-hydroxy derivatives can serve as key intermediates in the total synthesis of natural products and complex pharmaceutical agents.

Reaction Overview and Stereochemistry

Nucleophilic addition to the prochiral 5-oxo position of octahydro-isoindole results in the formation of a new stereocenter at C5. The facial selectivity of the attack (i.e., from the exo or endo face) is influenced by several factors, including the steric bulk of the nucleophile, the nature of the substituent on the isoindole nitrogen, and the reaction conditions. Generally, for unsubstituted or N-alkylated octahydro-isoindol-5-ones, the nucleophile is expected to approach from the less sterically hindered face. The resulting diastereomers can often be separated by standard chromatographic techniques.

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and nucleophiles. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Grignard Reaction for Alkyl/Aryl Addition

This protocol describes the addition of a Grignard reagent to introduce an alkyl or aryl group at the 5-position, yielding a 5-substituted-5-hydroxy-octahydro-isoindole.

Materials:

  • N-substituted octahydro-isoindol-5-one

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the N-substituted octahydro-isoindol-5-one (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkyl/aryl-octahydro-isoindol-5-ol.

Data Presentation:

EntryN-SubstituentGrignard ReagentProductYield (%)Diastereomeric Ratio
1BenzylMeMgBr2-Benzyl-5-methyl-octahydro-isoindol-5-ol
2BocPhMgCltert-butyl 5-hydroxy-5-phenyl-octahydro-isoindole-2-carboxylate
3HEtMgBr5-Ethyl-octahydro-isoindol-5-ol

(Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions and should be determined experimentally.)

Protocol 2: Organolithium Addition

This protocol is suitable for the addition of strongly basic organolithium reagents.

Materials:

  • N-substituted octahydro-isoindol-5-one

  • Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the N-substituted octahydro-isoindol-5-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the organolithium reagent (1.1-1.3 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation:

EntryN-SubstituentOrganolithium ReagentProductYield (%)
1Benzyln-BuLi2-Benzyl-5-butyl-octahydro-isoindol-5-ol
2BocPhLitert-butyl 5-hydroxy-5-phenyl-octahydro-isoindole-2-carboxylate

(Note: Yields are representative and require experimental determination.)

Protocol 3: Reductive Amination for the Synthesis of 5-Amino Derivatives

This protocol describes the conversion of the 5-oxo group to a 5-amino group via an in-situ formed imine or enamine intermediate.

Materials:

  • N-substituted octahydro-isoindol-5-one

  • Amine (e.g., ammonia, primary or secondary amine)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Methanol or dichloroethane

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the N-substituted octahydro-isoindol-5-one (1.0 eq) and the amine (1.5-2.0 eq) in methanol or dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation:

| Entry | N-Substituent | Amine | Reducing Agent | Product | Yield (%) | |---|---|---|---|---| | 1 | Benzyl | Ammonia | NaBH₃CN | 5-Amino-2-benzyl-octahydro-isoindole | | | 2 | Boc | Methylamine | NaBH(OAc)₃ | tert-butyl 5-(methylamino)-octahydro-isoindole-2-carboxylate | |

(Note: Yields are representative and require experimental determination.)

Visualizations

Nucleophilic_Addition_Pathway Ketone Octahydro-isoindol-5-one Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 5-Substituted-5-hydroxy- octahydro-isoindole Intermediate->Product Protonation Workup Aqueous Workup (H⁺) Workup->Intermediate

Caption: General mechanism of nucleophilic addition to octahydro-isoindol-5-one.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve Ketone in Anhydrous Solvent Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Cool Cool to 0 °C or -78 °C Inert->Cool Add Slow Addition of Nucleophile Cool->Add Stir Stir at RT or -78 °C to RT Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Synthesis of Bioactive Molecules from 2-Boc-5-oxo-octahydro-isoindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing the versatile starting material, 2-Boc-5-oxo-octahydro-isoindole. The octahydro-isoindole scaffold is a key structural motif found in a range of biologically active compounds.[1] This guide will focus on the derivatization of this building block to generate potential Poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and antimicrobial agents.

Application Note 1: Synthesis of Novel Isoindolinone-Based PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[2] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] The isoindolinone core is a privileged scaffold in the design of potent PARP-1 inhibitors.[4][5] This protocol outlines a synthetic route to a novel isoindolinone-based PARP-1 inhibitor from this compound.

Experimental Protocol: Two-Step Synthesis of a Putative PARP-1 Inhibitor

Step 1: Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which is essential for subsequent derivatization.

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Filtration apparatus

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

    • To the stirred solution, add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate as the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-oxo-octahydro-isoindole hydrochloride.

Step 2: Reductive Amination with 4-(piperazin-1-yl)benzonitrile

This step introduces the pharmacophore responsible for interacting with the nicotinamide binding pocket of PARP-1.

  • Materials:

    • 5-oxo-octahydro-isoindole hydrochloride (from Step 1)

    • 4-(piperazin-1-yl)benzonitrile

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloroethane (DCE)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

  • Procedure:

    • To a stirred suspension of 5-oxo-octahydro-isoindole hydrochloride (1.0 eq) in dichloroethane (DCE), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

    • Add 4-(piperazin-1-yl)benzonitrile (1.2 eq) to the reaction mixture.

    • After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final compound.

Quantitative Data for Related PARP-1 Inhibitors

The following table summarizes the inhibitory activities of several isoindolinone-based PARP-1 inhibitors from the literature.

Compound ClassTargetIC₅₀ (nM)Cell LineReference
1H-Thieno[3,4-d]imidazole-4-carboxamidePARP-1723 - 3864-[2]
3-Oxo-2,3-dihydrobenzofuran-7-carboxamidePARP-14 - 200-[6]
Isoquinolin-1(2H)-onesPARPPotent Inhibition-[7]
5-AminoisoquinolinePARP-1--[8]
PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP-1 in the base excision repair pathway.

PARP1_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_proteins Base Excision Repair (BER) Proteins (XRCC1, Ligase III, etc.) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair mediate Inhibitor Isoindolinone-Based Inhibitor Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA Repair and its Inhibition.

Application Note 2: Synthesis of Putative Haspin Kinase Inhibitors

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase.[9] Overexpression of Haspin has been observed in various cancers, making it an attractive target for anticancer drug development.[9] Isoquinoline and related heterocyclic scaffolds have been identified as potent inhibitors of Haspin kinase.[9][10]

Experimental Protocol: Synthesis of a Pyrrolo[3,2-g]isoquinoline Analog

This protocol describes a potential route to a Haspin kinase inhibitor, starting with the derivatization of the ketone in this compound.

Step 1: Boc Deprotection

Follow the same procedure as described in Application Note 1, Step 1.

Step 2: Fischer Indole Synthesis to form a Pyrrolo[3,2-g]isoquinoline Core

This reaction constructs the core heterocyclic system of the kinase inhibitor.

  • Materials:

    • 5-oxo-octahydro-isoindole hydrochloride (from Step 1)

    • (4-Methoxyphenyl)hydrazine hydrochloride

    • Polyphosphoric acid (PPA)

    • Round-bottom flask

    • Heating mantle with stirrer

    • Stir bar

  • Procedure:

    • Combine 5-oxo-octahydro-isoindole hydrochloride (1.0 eq) and (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (10-20 eq by weight) to the mixture.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pyrrolo[3,2-g]isoquinoline derivative.

Quantitative Data for Related Haspin Kinase Inhibitors

The following table presents the inhibitory activities of several isoquinoline-based Haspin kinase inhibitors.

Compound ClassTargetIC₅₀ (nM)Reference
1H-Pyrrolo[3,2-g]isoquinolinesHaspin10.1 - 10.6[9]
7-Azaindole derivativesHaspin14[10]
Haspin Kinase Signaling Pathway in Mitosis

The diagram below illustrates the role of Haspin kinase in mitotic progression.

Haspin_Pathway Prophase Prophase Haspin Haspin Kinase Prophase->Haspin activates HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates H3T3ph Phosphorylated Histone H3 (H3T3ph) AuroraB Aurora B Kinase H3T3ph->AuroraB recruits to centromere Metaphase Metaphase Alignment AuroraB->Metaphase ensures proper Inhibitor Isoquinoline-Based Inhibitor Inhibitor->Haspin inhibits

Caption: Role of Haspin Kinase in Mitosis and its Inhibition.

Application Note 3: Synthesis of Octahydro-isoindole-Based Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The octahydro-isoindole scaffold has been identified as a promising framework for the synthesis of compounds with antibacterial and antifungal activities.[11][12] This protocol outlines a synthetic pathway to a novel octahydro-isoindole derivative with potential antimicrobial properties.

Experimental Protocol: Synthesis of an N-Aryl Octahydro-isoindole Derivative

Step 1: Boc Deprotection

Follow the same procedure as described in Application Note 1, Step 1.

Step 2: Reductive Amination with 4-Fluorobenzaldehyde

This step introduces a fluorine-containing aromatic moiety, a common feature in many antimicrobial drugs.

  • Materials:

    • 5-oxo-octahydro-isoindole hydrochloride (from Step 1)

    • 4-Fluorobenzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloroethane (DCE)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

  • Procedure:

    • To a stirred suspension of 5-oxo-octahydro-isoindole hydrochloride (1.0 eq) in dichloroethane (DCE), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

    • Add 4-fluorobenzaldehyde (1.2 eq) to the reaction mixture.

    • After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-(4-fluorobenzyl)-octahydro-isoindol-5-one.

Quantitative Data for Related Antimicrobial Isoindole Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of various isoindole derivatives against different microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Octahydro-benzo[f]isoindolesMycobacterium tuberculosisModerate Activity[11]
Octahydro-benzo[f]isoindolesFungi25[11]
IsoindolinonesBacillus subtilis, Staphylococcus aureus0.328 - 3.6
7-(2-isoindolinyl)-quinolonesStaphylococcus aureus, E. coli<0.025 - 0.2
Indole derivativesS. aureus, E. coli, C. albicans3.125 - 50[13]
Experimental Workflow for Antimicrobial Agent Synthesis

The following diagram outlines the general workflow for the synthesis and evaluation of the potential antimicrobial agent.

Antimicrobial_Workflow Start This compound Deprotection Boc Deprotection (HCl/Dioxane) Start->Deprotection ReductiveAmination Reductive Amination (e.g., 4-Fluorobenzaldehyde, NaBH(OAc)₃) Deprotection->ReductiveAmination Purification Purification (Column Chromatography) ReductiveAmination->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Antimicrobial Screening (MIC determination) Characterization->Screening

Caption: Workflow for Synthesis and Evaluation of Antimicrobial Agents.

References

Applications of 2-Boc-5-oxo-octahydro-isoindole in Medicinal Chemistry: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Boc-5-oxo-octahydro-isoindole is a versatile bicyclic building block with significant potential in medicinal chemistry.[1] Its rigid, conformationally constrained isoindole core is a privileged scaffold found in numerous biologically active compounds and natural products.[2] The presence of a ketone functional group and a Boc-protected amine allows for diverse chemical modifications, making it an attractive starting material for the synthesis of compound libraries aimed at drug discovery.[1][2] While direct applications of this compound in clinical candidates are not extensively documented in publicly available literature, its structural motifs are central to compounds with a range of pharmacological activities, most notably in the realm of oncology.[3][4]

This document provides an overview of the potential applications of the this compound scaffold, with a focus on the development of novel anticancer agents. The application notes and protocols are based on methodologies reported for structurally related isoindole derivatives and are intended to serve as a guide for researchers in the field.

Application Note 1: Synthesis of Novel Isoindole-1,3-dione Analogs as Potential Anticancer Agents

The isoindole-1,3-dione substructure is a key pharmacophore in a variety of anticancer agents. Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[5][6] The synthesis of novel analogs starting from this compound can lead to the discovery of new chemical entities with improved efficacy and selectivity.

General Synthetic Approach

A plausible synthetic route to isoindole-1,3-dione derivatives from a this compound precursor would involve the following key steps:

  • Oxidation: Conversion of the ketone at the 5-position to a dione.

  • Aromatization: Dehydrogenation of the octahydroisoindole core to the aromatic isoindole.

  • Deprotection: Removal of the Boc protecting group.

  • Functionalization: Introduction of various substituents on the nitrogen atom to explore structure-activity relationships (SAR).

Experimental Workflow for Synthesis

G start This compound step1 Oxidation (e.g., SeO2) start->step1 step2 Aromatization (e.g., Pd/C) step1->step2 step3 Boc Deprotection (e.g., TFA) step2->step3 step4 N-Functionalization (e.g., Alkylation, Arylation) step3->step4 product Library of Isoindole-1,3-dione Derivatives step4->product

Caption: Synthetic workflow for the preparation of isoindole-1,3-dione derivatives.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of representative isoindole-1,3-dione derivatives against various cancer cell lines, as reported in the literature for analogous compounds. This data highlights the potential of this scaffold in cancer therapy.

Compound IDR-Group on NitrogenCancer Cell LineIC50 (µM)Reference
8a -CH₂-PhA549 (Lung)> 50 µg/mL (less toxic on healthy lung cells)[5]
8b -CH₂-(4-Cl-Ph)A549 (Lung)> 50 µg/mL (less toxic on healthy lung cells)[5]
7 Azide and silyl ether containing substituentA549 (Lung)19.41 ± 0.01[6]
9 UndisclosedHeLa (Cervical)Cell-selective activity[6]
11 UndisclosedHeLa (Cervical) & C6 (Glioma)Higher activity than 5-FU at 100 µM (C6)[6]

Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindole-1,3-diones

This protocol is a generalized procedure based on common synthetic methodologies for isoindole derivatives.

Materials:

  • This compound precursor

  • Oxidizing agent (e.g., Selenium dioxide)

  • Dehydrogenation catalyst (e.g., 10% Palladium on carbon)

  • Trifluoroacetic acid (TFA)

  • Appropriate alkyl or aryl halide

  • Base (e.g., Potassium carbonate)

  • Dry solvents (e.g., Dioxane, Toluene, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Oxidation and Aromatization: The this compound precursor is subjected to oxidation and subsequent aromatization to yield 2-Boc-isoindole-1,3,5-trione. This can be achieved through various methods, including dehydrogenation with a palladium catalyst followed by oxidation.

  • Boc Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of trifluoroacetic acid at room temperature until TLC analysis indicates complete removal of the Boc group. The solvent and excess acid are removed under reduced pressure.

  • N-Functionalization: The resulting isoindole-1,3,5-trione is dissolved in a polar aprotic solvent (e.g., DMF). A base (e.g., K₂CO₃) and the desired alkyl or aryl halide are added, and the mixture is stirred at an elevated temperature until the reaction is complete.

  • Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired N-substituted isoindole-1,3-dione derivative.

Application Note 2: Investigation of Apoptosis Induction by Isoindole Derivatives

A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Isoindole derivatives have been shown to induce morphological changes characteristic of apoptosis in cancer cells.

Signaling Pathway: Caspase-Mediated Apoptosis

Many chemotherapeutic agents, including those with an isoindole scaffold, trigger the intrinsic or extrinsic apoptosis pathways, which converge on the activation of caspase enzymes.

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Isoindole Derivative Isoindole Derivative Bax_Bak Bax/Bak Activation Isoindole Derivative->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by isoindole derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this building block allows for the creation of diverse compound libraries. While further research is needed to fully elucidate the therapeutic potential of direct derivatives of this compound, the established biological activity of the broader isoindole class provides a strong rationale for its continued exploration in medicinal chemistry. The protocols and data presented here, based on analogous structures, offer a foundational framework for researchers to design and evaluate new compounds based on this promising scaffold.

References

Application Notes and Protocols for Creating Compound Libraries with the Octahydro-isoindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydro-isoindole scaffold is a valuable heterocyclic motif in medicinal chemistry, recognized for its three-dimensional structure and synthetic tractability. Its saturated bicyclic system allows for the exploration of diverse chemical space, making it an excellent core for the development of compound libraries aimed at identifying novel therapeutic agents. Derivatives of the broader isoindole class have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This document provides detailed application notes and protocols for the generation of compound libraries based on the octahydro-isoindole scaffold, with a particular focus on targeting the p38 MAP kinase signaling pathway, a key regulator of inflammation.[3][4]

Strategic Approach: Solid-Phase Synthesis

For the efficient generation of a diverse library of octahydro-isoindole analogs, solid-phase synthesis is a highly effective strategy.[5] This approach offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.[5] The general workflow involves anchoring a suitable building block to a solid support (resin), followed by a series of chemical transformations to build the octahydro-isoindole core and introduce points of diversity.

Signaling Pathway of Interest: p38 MAP Kinase

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[6] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it an attractive target for drug discovery. The core of this pathway involves a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1) phosphorylates and activates a MAPKK (e.g., MKK3/6), which in turn phosphorylates and activates p38 MAPK.[7][8] Activated p38 then phosphorylates various downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the production of pro-inflammatory cytokines.[6][9]

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines tak1 TAK1 (MAPKKK) extracellular_stimuli->tak1 mkk3_6 MKK3/6 (MAPKK) tak1->mkk3_6 P p38 p38 MAPK mkk3_6->p38 P mapkapk2 MAPKAPK-2 p38->mapkapk2 P atf2 ATF-2 p38->atf2 P inflammatory_response Inflammatory Response (e.g., Cytokine Production) mapkapk2->inflammatory_response atf2->inflammatory_response inhibitor Octahydro-isoindole Inhibitor inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Octahydro-isoindole Library

This protocol outlines a representative solid-phase synthesis of a library of N-substituted octahydro-isoindoles. The key steps involve the immobilization of a suitable starting material, construction of the bicyclic scaffold via a Diels-Alder reaction, and subsequent diversification.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Dienes (e.g., substituted furans)

  • Dienophiles (e.g., maleimides)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Reagents for N-alkylation/acylation (e.g., alkyl halides, acid chlorides)

Procedure:

  • Resin Preparation and Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.

    • Dissolve the first building block (e.g., an Fmoc-protected amino acid with a diene precursor attached to its side chain) in DCM with DIPEA.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Diels-Alder Cycloaddition:

    • Swell the resin in a suitable solvent (e.g., toluene or xylene).

    • Add a solution of the dienophile (e.g., N-substituted maleimide) in the same solvent.

    • Heat the reaction mixture to 80-110°C for 12-24 hours to facilitate the intramolecular Diels-Alder reaction, forming the octahydro-isoindole scaffold.

    • Wash the resin with the reaction solvent, followed by DCM and DMF.

  • Diversification:

    • Divide the resin into separate reaction vessels for parallel synthesis.

    • To each vessel, add a solution of a different diversifying reagent (e.g., an alkyl halide for N-alkylation or an acid chloride for N-acylation) in a suitable solvent with a base (e.g., DIPEA).

    • Allow the reactions to proceed for 4-12 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the individual library members by preparative HPLC.

    • Characterize the final compounds by LC-MS and NMR.

solid_phase_synthesis_workflow start Start: 2-Chlorotrityl Chloride Resin load Load Fmoc-protected Diene Precursor start->load deprotect Fmoc Deprotection (20% Piperidine/DMF) load->deprotect cyclize Intramolecular Diels-Alder Reaction deprotect->cyclize diversify Diversification (N-Alkylation/Acylation) cyclize->diversify cleave Cleavage from Resin (TFA Cocktail) diversify->cleave purify Purification (Preparative HPLC) cleave->purify characterize Characterization (LC-MS, NMR) purify->characterize library Compound Library characterize->library

Workflow for Solid-Phase Library Synthesis.
Protocol 2: High-Throughput Screening of p38 MAPK Inhibitors

This protocol describes a general method for screening the synthesized octahydro-isoindole library for inhibitory activity against p38 MAPK.

Materials:

  • Synthesized compound library

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Fluorescently labeled peptide substrate

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • 384-well microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the library compounds in DMSO.

    • Dispense the compound solutions into 384-well assay plates. Include positive (known p38 MAPK inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition:

    • Prepare a solution of p38α MAPK in assay buffer.

    • Prepare a solution of the fluorescently labeled peptide substrate and ATP in assay buffer.

    • Add the enzyme solution to each well of the assay plate and incubate for a short period.

  • Reaction Initiation and Incubation:

    • Add the substrate/ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

    • Measure the fluorescence intensity in each well using a microplate reader. A decrease in signal compared to the negative control indicates inhibition of the kinase.

  • Data Analysis:

    • Calculate the percent inhibition for each compound at each concentration.

    • Determine the IC₅₀ values for active compounds by fitting the dose-response data to a suitable model.

hts_workflow library_prep Prepare Compound Library Dilutions plate_compounds Dispense Compounds into 384-well Plates library_prep->plate_compounds add_enzyme Add p38α MAPK Enzyme plate_compounds->add_enzyme add_substrate Add Substrate and ATP add_enzyme->add_substrate incubate Incubate at Room Temperature add_substrate->incubate read_plate Read Fluorescence Signal incubate->read_plate analyze_data Data Analysis: % Inhibition, IC50 read_plate->analyze_data hit_compounds Identified Hits analyze_data->hit_compounds

High-Throughput Screening Workflow.

Data Presentation

The following table presents representative data for a hypothetical library of octahydro-isoindole derivatives screened against p38α MAPK. The data illustrates how variations in substituents at different positions on the scaffold can influence inhibitory potency.

Compound IDR¹ SubstituentR² SubstituentYield (%)p38α MAPK IC₅₀ (nM)
OHI-001HPhenyl65520
OHI-002H4-Fluorophenyl72150
OHI-003H4-Methoxyphenyl68350
OHI-004MethylPhenyl55480
OHI-005Methyl4-Fluorophenyl6195
OHI-006Methyl4-Methoxyphenyl58280
OHI-007Ethyl4-Fluorophenyl52110
OHI-008Cyclopropyl4-Fluorophenyl4975
SB203580---44[9]

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting screening results. Actual yields and IC₅₀ values will vary depending on the specific reaction conditions and assay parameters. The IC₅₀ value for the known p38 MAPK inhibitor SB203580 is provided for reference.[9]

Conclusion

The octahydro-isoindole scaffold provides a robust and versatile platform for the construction of diverse compound libraries. The use of solid-phase synthesis enables the efficient and systematic exploration of structure-activity relationships. When coupled with high-throughput screening against well-defined molecular targets such as p38 MAPK, this approach can accelerate the discovery of novel and potent therapeutic candidates for a range of diseases.

References

Application Notes and Protocols for Diels-Alder Reaction of Isoindole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of highly reactive isoindole intermediates and their subsequent in situ trapping via the Diels-Alder reaction. Isoindoles are valuable building blocks in organic synthesis, particularly for the construction of complex nitrogen-containing polycyclic and heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. Due to their inherent instability, isoindoles are typically generated in the presence of a trapping agent (a dienophile) to yield stable Diels-Alder adducts.

The following protocols detail two common methods for generating isoindole intermediates for this purpose: the reaction of 2-(bromomethyl)benzaldehyde derivatives with primary amines and the thermal retro-Diels-Alder reaction of N-substituted isoindoline precursors. These methods offer access to a range of substituted isoindole adducts, and the choice of protocol may depend on the desired substitution pattern and the availability of starting materials.

Data Presentation: Diels-Alder Reaction of In Situ Generated Isoindoles

The following table summarizes quantitative data for the Diels-Alder reaction of various in situ generated isoindole intermediates with common dienophiles. This data is intended to provide a comparative overview of expected yields and stereoselectivities under different reaction conditions.

Isoindole PrecursorDienophileSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (endo:exo)Reference
2-(Bromomethyl)benzaldehyde & AnilineN-PhenylmaleimideToluene1102N,2-diphenyl-1,2,3,4-tetrahydro-1,4-epoxyisoindole-1,3-dione85>95:5Fictionalized Data
2-(Bromomethyl)benzaldehyde & BenzylamineN-PhenylmaleimideXylene14032-Benzyl-N-phenyl-1,2,3,4-tetrahydro-1,4-epoxyisoindole-1,3-dione82>95:5Fictionalized Data
N-Boc-7-azabenzonorbornadieneDimethyl Acetylenedicarboxylate (DMAD)o-Dichlorobenzene18012Dimethyl 2-Boc-2H-isoindole-1,3-dicarboxylate78N/AFictionalized Data
N-Benzyl-7-azabenzonorbornadieneMaleic AnhydrideToluene11062-Benzyl-1,2,3,4-tetrahydro-1,4-epoxyisoindole-1,3-dicarboxylic anhydride90>98:2Fictionalized Data
N-Phenyl-7-azabenzonorbornadieneN-PhenylmaleimideXylene1408N,2-Diphenyl-1,2,3,4,4a,8a-hexahydro-1,4-epoxyisoindole-1,3-dione88>95:5Fictionalized Data

Note: The data presented in this table is a representative compilation from various sources and may include fictionalized examples for illustrative purposes. Actual yields and selectivities may vary depending on specific experimental conditions and the purity of reagents.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Arylisoindole-Diels-Alder Adducts

This protocol describes the in situ generation of an N-arylisoindole from 2-(bromomethyl)benzaldehyde and a primary aromatic amine, followed by its trapping with N-phenylmaleimide.

Materials:

  • 2-(Bromomethyl)benzaldehyde

  • Aniline (or other primary aromatic amine)

  • N-Phenylmaleimide

  • Anhydrous Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)benzaldehyde (1.0 mmol, 1.0 equiv), N-phenylmaleimide (1.1 mmol, 1.1 equiv), and anhydrous toluene (20 mL).

  • Add aniline (1.0 mmol, 1.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic mixture sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the desired N-arylisoindole-Diels-Alder adduct.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Generation of Isoindole via Retro-Diels-Alder Reaction and In Situ Trapping

This protocol details the generation of an N-substituted isoindole through the thermal decomposition of an N-substituted 7-azabenzonorbornadiene precursor, followed by its immediate trapping with a dienophile.

Materials:

  • N-Boc-7-azabenzonorbornadiene (or other N-substituted derivative)

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • o-Dichlorobenzene

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a sealed tube, dissolve N-Boc-7-azabenzonorbornadiene (1.0 mmol, 1.0 equiv) and dimethyl acetylenedicarboxylate (1.2 mmol, 1.2 equiv) in o-dichlorobenzene (10 mL).

  • Heat the sealed tube in an oil bath at 180 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Directly load the cooled reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a hexane-ethyl acetate gradient to yield the desired Diels-Alder adduct.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Diels_Alder_Reaction_Pathway cluster_generation Isoindole Generation cluster_trapping Diels-Alder Trapping Precursor Isoindole Precursor Intermediate Isoindole Intermediate Precursor->Intermediate Heat or Reagent Adduct Diels-Alder Adduct Intermediate->Adduct Dienophile Dienophile Dienophile->Adduct

Caption: General reaction pathway for the in situ generation and Diels-Alder trapping of isoindole intermediates.

Experimental_Workflow start Start reactants Combine Isoindole Precursor and Dienophile in Solvent start->reactants reaction Heat Reaction Mixture (Reflux or Sealed Tube) reactants->reaction workup Aqueous Workup (Wash with NaHCO3, Brine) reaction->workup drying Dry Organic Layer (MgSO4) workup->drying purification Purification by Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification of isoindole Diels-Alder adducts.

Sourcing and Application of 2-Boc-5-oxo-octahydro-isoindole for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers interested in procuring and utilizing the chemical intermediate 2-Boc-5-oxo-octahydro-isoindole (CAS No. 203661-68-1). Given its role as a building block in novel chemical synthesis, this guide details potential suppliers, application context in medicinal chemistry, and crucial protocols for quality assurance and validation before use in experimental settings.

Purchasing Information

This compound is available from various chemical suppliers that cater to the research and development market. Researchers should note that this compound is often supplied for early discovery research, and buyers may be responsible for confirming the product's identity and purity.

Table 1: Potential Suppliers and Compound Properties

Supplier CategoryExamples of SuppliersCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
Chemical Marketplaces & Manufacturers ChemicalBook, Smolecule203661-68-1C₁₃H₂₁NO₃239.31Solid
Major Laboratory Suppliers Sigma-Aldrich (AldrichCPR)203661-68-1C₁₃H₂₁NO₃239.31Solid

Note: Availability may vary. Researchers should inquire directly with suppliers for current stock, purity specifications, and safety data sheets (SDS).

Application Notes: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic compound featuring a protected isoindole core. The isoindoline and octahydro-isoindole skeletons are considered "privileged scaffolds" in medicinal chemistry.[1][2] These structural motifs are found in numerous bioactive compounds and approved drugs, making them valuable starting points for drug discovery programs.[2][3]

Key Applications:

  • Synthetic Building Block: The primary application of this compound is as a chiral building block for the synthesis of more complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions, allowing for further functionalization, while the ketone group provides a reactive site for various chemical transformations.

  • Drug Discovery: Derivatives of the octahydro-isoindole core are explored for a wide range of therapeutic targets. The rigid, bicyclic structure allows for the creation of conformationally constrained molecules, which can lead to improved potency and selectivity for biological targets such as enzymes or receptors.[1]

  • Library Synthesis: This compound can serve as a core structure for the generation of diverse chemical libraries. By systematically modifying the scaffold, researchers can perform high-throughput screening to identify novel hits for various diseases.

The diagram below illustrates a conceptual workflow for utilizing a chemical building block like this compound in a drug discovery pipeline.

G cluster_0 Procurement & Validation cluster_1 Synthesis & Discovery cluster_2 Lead Optimization A Purchase Building Block (this compound) B QC & Validation (Purity, Identity) A->B C Chemical Synthesis (Deprotection, Functionalization) B->C D Create Compound Library C->D E High-Throughput Screening D->E F Identify 'Hit' Compound E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Lead Candidate H->I

Drug Discovery Workflow using a Chemical Building Block.

Experimental Protocols

As specific protocols for this compound are not widely published, the following section provides a crucial, generalized protocol for the validation and characterization of a new chemical intermediate upon receipt. Adherence to this protocol ensures the quality and identity of the starting material, which is fundamental to the reliability of subsequent experimental results.

Protocol 1: Identity and Purity Validation of a Research Chemical

Objective: To confirm the identity and determine the purity of a newly acquired chemical building block, such as this compound, before its use in a synthetic workflow.

Materials:

  • Acquired chemical sample

  • Appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • High-purity solvents for chromatography (e.g., HPLC-grade acetonitrile, water)

  • NMR tubes, vials, and standard laboratory glassware

Equipment:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS), preferably with ESI or LC-MS capabilities

  • Melting Point Apparatus

Methodology:

  • Physical Characterization:

    • Visually inspect the sample for homogeneity and expected physical state (e.g., crystalline solid, oil).

    • Determine the melting point of the solid and compare it to any value provided by the supplier or found in chemical databases. A sharp melting point is often indicative of high purity.

  • Structural Confirmation via NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum. The resulting spectrum should be consistent with the expected structure of this compound. Key features to look for are the characteristic singlet from the Boc group's tert-butyl protons (~1.4-1.5 ppm) and the various multiplets from the bicyclic core protons.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbons (ketone and carbamate).

  • Purity Assessment via HPLC:

    • Develop a suitable HPLC method. A reverse-phase C18 column is a common starting point.

    • Use a mobile phase gradient, for example, from 10% acetonitrile in water to 95% acetonitrile over 10-20 minutes.

    • Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

    • Inject the sample and monitor the chromatogram with a UV detector (e.g., at 210 nm, as the ketone may have a weak chromophore).

    • Purity can be estimated by the area percentage of the main peak relative to all other peaks. A pure sample should show one major peak.

  • Molecular Weight Confirmation via Mass Spectrometry:

    • Prepare a dilute solution of the sample.

    • Infuse the sample into the mass spectrometer.

    • Acquire a mass spectrum. Look for the molecular ion peak [M+H]⁺, [M+Na]⁺, or other adducts that correspond to the expected molecular weight (239.31 g/mol ).

Table 2: Summary of Analytical Techniques for Validation

TechniquePurposeExpected Result for this compound
¹H NMR Structural Elucidation & IdentitySignals corresponding to Boc group and octahydro-isoindole protons.
¹³C NMR Structural ConfirmationCorrect number of carbon signals, including two C=O signals.
HPLC-UV Purity DeterminationA single major peak, ideally >95% by area.
Mass Spec. Molecular Weight ConfirmationIon peak corresponding to [M+H]⁺ at m/z 240.15 or [M+Na]⁺ at m/z 262.13.
Melting Point Purity IndicationA sharp and consistent melting range.

The workflow for this validation protocol is visualized below.

G A Receive Chemical Sample B Physical Inspection (Color, Form) A->B C Melting Point Analysis A->C D Structural Analysis (NMR) A->D E Purity Analysis (HPLC) A->E F MW Confirmation (MS) A->F G Compare Data to Expected Specifications B->G C->G D->G E->G F->G H Pass: Release for Synthesis G->H Consistent I Fail: Contact Supplier or Purify G->I Inconsistent

Workflow for Incoming Chemical Quality Control.

Conceptual Signaling Pathway Application

While this compound itself is an intermediate, the final compounds synthesized from it are often designed to modulate biological signaling pathways implicated in disease. For instance, a derivative could be designed as a kinase inhibitor. The diagram below shows a simplified, conceptual kinase signaling pathway that such a molecule might target.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Activates Inhibitor Novel Inhibitor (Synthesized from Scaffold) Inhibitor->Kinase2 Inhibits

Conceptual Kinase Inhibition Signaling Pathway.

References

Troubleshooting & Optimization

Optimizing reaction yield for 2-Boc-5-oxo-octahydro-isoindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Boc-5-oxo-octahydro-isoindole. This guide addresses common challenges to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a three-step sequence starting from cis-octahydro-isoindol-5-ol:

  • N-Boc Protection: The secondary amine of cis-octahydro-isoindol-5-ol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

  • Oxidation: The hydroxyl group of the resulting 2-Boc-cis-octahydro-isoindol-5-ol is then oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP).

Q2: My overall yield is low. Which step is the most likely cause?

Low overall yield in this multi-step synthesis can arise from issues in any of the stages. However, the oxidation step is often a critical point where yield can be compromised due to incomplete reaction, over-oxidation, or difficult purification. It is also crucial to ensure the complete consumption of the starting material in the Boc protection step to avoid purification challenges later.

Q3: I am observing multiple spots on my TLC plate after the oxidation step. What could they be?

Besides your desired product, you might be seeing unreacted starting material (2-Boc-octahydro-isoindol-5-ol), the Dess-Martin periodinane byproduct (iodinane), and potentially side-products from over-oxidation or decomposition, especially if the reaction was overheated or ran for too long.

Q4: Is Dess-Martin periodinane the only option for the oxidation step?

While DMP is a mild and selective reagent suitable for this transformation[1][2], other oxidation methods like Swern oxidation or using chromium-based reagents (e.g., PCC) could be employed. However, DMP is often preferred due to its mild reaction conditions (room temperature, neutral pH), which are compatible with the acid-sensitive Boc protecting group, and it avoids the use of toxic chromium reagents[2].

Experimental Workflow

The following diagram outlines the synthetic pathway for this compound.

Synthesis Workflow start cis-Octahydro-isoindol-5-ol boc_protection Step 1: N-Boc Protection ((Boc)₂O, Et₃N, DCM) start->boc_protection intermediate 2-Boc-cis-octahydro-isoindol-5-ol boc_protection->intermediate oxidation Step 2: Oxidation (Dess-Martin Periodinane, DCM) intermediate->oxidation product This compound oxidation->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Boc-cis-octahydro-isoindol-5-ol

Materials:

  • cis-Octahydro-isoindol-5-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve cis-octahydro-isoindol-5-ol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.2 eq.) in anhydrous DCM (2 volumes) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound

Materials:

  • 2-Boc-cis-octahydro-isoindol-5-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 2-Boc-cis-octahydro-isoindol-5-ol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Add Dess-Martin periodinane (1.5 eq.) to the solution in one portion at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Troubleshooting Guide

The following table outlines common problems, their potential causes, and recommended solutions to optimize the yield of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Boc Protection) Incomplete reaction.- Ensure the use of anhydrous DCM. - Increase the reaction time and monitor by TLC. - Use a slight excess of (Boc)₂O (up to 1.5 eq.).
Difficult purification.- Ensure complete consumption of the starting amine as it can be difficult to separate from the product.
Low Yield in Step 2 (Oxidation) Incomplete reaction.- Use fresh Dess-Martin periodinane; it can be sensitive to moisture and degrade over time. - Ensure at least 1.5 equivalents of DMP are used.
Product decomposition.- Avoid overheating the reaction. The reaction is typically performed at room temperature.[1][2] - Do not extend the reaction time unnecessarily once the starting material is consumed.
Formation of Multiple Byproducts in Step 2 Presence of water in the reaction.- Use anhydrous DCM and dry all glassware thoroughly. The rate of oxidation can be accelerated by water, but it can also lead to side reactions.[2]
Acid-catalyzed side reactions.- The reaction produces acetic acid. For acid-sensitive substrates, buffer the reaction with pyridine or sodium bicarbonate.[2]
Difficult Purification after Oxidation Incomplete quenching of DMP and its byproducts.- Quench the reaction thoroughly with a mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ and stir until all solids dissolve.[3]

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the synthesis of this compound.

Step Reaction Key Reagents Typical Reaction Time Typical Temperature Reported Yield Range
1N-Boc Protection(Boc)₂O, Et₃N12-16 hours0 °C to RT85-95%
2Dess-Martin OxidationDess-Martin Periodinane1-3 hoursRoom Temperature80-95%

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting low yield in the synthesis.

Troubleshooting Logic start Low Overall Yield check_step1 Analyze Yield of Step 1 (Boc Protection) start->check_step1 step1_ok Yield > 85% check_step1->step1_ok check_step2 Analyze Yield of Step 2 (Oxidation) step2_ok Yield > 80% check_step2->step2_ok step1_ok->check_step2 Yes troubleshoot_step1 Troubleshoot Step 1: - Check reagent purity - Ensure anhydrous conditions - Increase reaction time step1_ok->troubleshoot_step1 No troubleshoot_step2 Troubleshoot Step 2: - Use fresh DMP - Ensure anhydrous conditions - Optimize reaction time - Buffer reaction if necessary step2_ok->troubleshoot_step2 No success Optimized Yield step2_ok->success Yes troubleshoot_step1->check_step1 troubleshoot_step2->check_step2

Caption: A decision-making workflow for troubleshooting low yield.

References

Technical Support Center: Troubleshooting Common Side Reactions in Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?

The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[1][2][3][4][5] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][2][6][7][8][9] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][2][6][7][8][9]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][6][7][9][10]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][7][9] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][6][11][12][13][14]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][6][7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][6][7]

Q3: What are scavengers, and how do they prevent side reactions?

Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[1][2][6][7][8][15] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]

Q4: Can Boc deprotection be incomplete, and what are the signs?

Yes, Boc deprotection can be incomplete. This can be caused by insufficient acid strength or concentration, low reaction temperatures, or steric hindrance around the Boc-protected amine.[2][15][16][17] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be detected by TLC, LC-MS, or NMR, and a low yield of the desired product.[2][6][17] In solid-phase peptide synthesis, poor resin swelling can also lead to incomplete deprotection.[1][2][18]

Q5: Are there milder or alternative methods for Boc deprotection to avoid side reactions with sensitive substrates?

For substrates that are sensitive to strong acids like TFA, several milder deprotection methods can be employed:

  • 4M HCl in 1,4-dioxane or ethyl acetate: This is a common alternative to TFA.[17]

  • Lewis Acids: Reagents such as Zinc Bromide (ZnBr₂) can be effective under milder conditions, although they may require longer reaction times.[16][17]

  • Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some other acid-labile groups.[17][19][20]

  • Aqueous Phosphoric Acid: This offers an environmentally friendly option for certain substrates.[16][17]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can achieve deprotection without any acid.[16][17][21][22]

Troubleshooting Guides

Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.

  • Possible Cause: This mass shift is characteristic of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your molecule, such as Tryptophan, Methionine, Cysteine, or Tyrosine.[1][8][9]

  • Solution: The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[9] The choice of scavenger is critical and depends on the sensitive residues in your peptide.[9] Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[1][8]

Issue 2: My deprotection reaction is sluggish or incomplete.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage can have a second-order dependence on acid concentration.[2][18]

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2][16][17]

  • Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[1][15][16][18]

    • Solution: A combination of a stronger acid, longer reaction time, and gentle warming may be necessary. It is crucial to use an effective scavenger cocktail under these more forceful conditions.[1][7]

  • Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1][2][18]

    • Solution: Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. Interestingly, a 55% TFA solution in DCM has been shown to cause better resin swelling and result in higher purity peptides than 100% TFA.[2][18]

Issue 3: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: The thioether side chain of methionine has been oxidized to methionine sulfoxide. This can occur during the acidic cleavage step.[1][6][11][13][14]

  • Solution: Include a reducing scavenger in your cleavage cocktail. Thioanisole is effective in preventing the S-alkylation of methionine and can also help reduce oxidation.[8] For peptides containing both Trp and Met, avoid thioanisole as its cation adducts can alkylate the indole ring of Trp. In such cases, a cocktail containing reagents like 1,2-ethanedithiol (EDT) can be beneficial.

Issue 4: I am observing trifluoroacetylation of my deprotected amine.

  • Possible Cause: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group.[2]

  • Solution: Consider using an alternative acid such as 1-2M HCl in an organic solvent like dioxane.[2] After deprotection with TFA, ensure its thorough removal by co-evaporation with a non-polar solvent like toluene.[2][15] Neutralization of the resulting TFA salt with a mild base during aqueous workup can also be performed.[2]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[8]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[8][9]
ThioanisoleMet5% (v/v)Effective in preventing S-alkylation of methionine.[8] Avoid with Trp-containing peptides.
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine and preventing tryptophan oxidation.[1][8]
WaterGeneral carbocations2.5-5% (v/v)Can act as a scavenger and is often used in scavenger cocktails.[8]
AnisoleGeneral nucleophiles-A general scavenger for various nucleophilic residues.[1][8]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[8]

Mandatory Visualizations

Boc_Deprotection_Pathway Boc_Protected Boc-Protected Amine Protonation Protonation (TFA) Boc_Protected->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Cleavage->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) Cleavage->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Side_Products Side Products (e.g., t-butylated Trp/Met) tBu_Cation->Side_Products Alkylation of Nucleophilic Residues Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Free_Amine Free Amine Decarboxylation->Free_Amine Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (LC-MS, HPLC, etc.) Start->Analysis Complete Is Deprotection Complete? Analysis->Complete SideProducts Are Side Products Present (+56 Da, +16 Da)? Complete->SideProducts Yes Incomplete Issue: Incomplete Reaction Complete->Incomplete No End Product OK SideProducts->End No SideProductDetected Issue: Side Products Detected SideProducts->SideProductDetected Yes SolutionIncomplete Solution: 1. Increase TFA concentration 2. Extend reaction time 3. Check resin swelling (SPPS) Incomplete->SolutionIncomplete SolutionSideProduct Solution: 1. Add appropriate scavengers (TIS, EDT, etc.) 2. Lower reaction temperature 3. Reduce deprotection time SideProductDetected->SolutionSideProduct

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase

This protocol is a general guideline for solution-phase deprotection.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1][6][7][9]

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1]

  • Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture, often at 0 °C initially, then allowing it to warm to room temperature.[1][6][7][9]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[7][8]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][8][10][15] The crude product can then be purified by standard methods such as chromatography or precipitation in cold ether.[7][8]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase Peptide Synthesis)

This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.

  • Resin Preparation: Swell the peptide-resin in DCM.[8]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][7][8] For peptides with sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) may be employed.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[8]

  • Peptide Isolation: Filter the resin and collect the filtrate.[8]

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]

  • Collection: Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and cleaved protecting groups.[8]

References

Technical Support Center: Purification of 2-Boc-5-oxo-octahydro-isoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Boc-5-oxo-octahydro-isoindole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives via common chromatographic and non-chromatographic methods.

Flash Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. - Column Overloading: Too much crude material was loaded onto the column.- Optimize the Solvent System: Use TLC to screen for a solvent system that provides a good separation (Rf of the desired product around 0.2-0.3). Consider using a gradient elution. - Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded.
Product Elutes with the Solvent Front - Solvent System is Too Polar: The product has a very low affinity for the stationary phase in the chosen eluent.- Decrease Eluent Polarity: Start with a less polar solvent system (e.g., higher percentage of hexane in a hexane/ethyl acetate mixture).
Product is not Eluting from the Column - Solvent System is Not Polar Enough: The product has a very high affinity for the stationary phase. - Compound Degradation on Silica Gel: The acidic nature of silica gel may cause degradation of the product.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. - Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or deactivate the silica gel with a small amount of triethylamine in the eluent.
Tailing of the Product Peak - Compound Interaction with Silica: The ketone or Boc-carbonyl group may be interacting with the acidic sites on the silica gel.- Add a Modifier to the Eluent: Add a small amount of a polar solvent like methanol or an acid/base modifier (e.g., acetic acid or triethylamine, depending on the nature of the impurities) to the mobile phase.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks - Secondary Interactions with Stationary Phase: The analyte may be interacting with residual silanols on the silica-based column. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the compound.- Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups. - Optimize Mobile Phase pH: For acidic compounds, a lower pH (e.g., using 0.1% formic acid or TFA) is often beneficial.
Inconsistent Retention Times - Column Not Equilibrated: The column was not properly equilibrated with the initial mobile phase conditions before injection. - Fluctuations in Temperature: Changes in column temperature can affect retention times.- Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase before each run. - Use a Column Oven: Maintain a constant column temperature for better reproducibility.
Poor Resolution of Stereoisomers - Achiral Stationary Phase: A standard C18 or other achiral column is being used.- Employ a Chiral Stationary Phase (CSP): For the separation of enantiomers or diastereomers, a chiral column is necessary. Polysaccharide-based chiral columns are often a good starting point.
Loss of Boc-Protecting Group - Acidic Mobile Phase: Prolonged exposure to a highly acidic mobile phase (especially with TFA) can lead to partial deprotection of the Boc group.- Use a Weaker Acid: Consider using formic acid instead of TFA in the mobile phase. - Minimize Exposure Time: Keep run times as short as possible while still achieving adequate separation.
Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
Product Oiling Out Instead of Crystallizing - Solution is Too Concentrated or Cooled Too Quickly: This prevents the formation of an ordered crystal lattice. - Presence of Impurities: Impurities can inhibit crystal formation.- Slow Cooling: Allow the hot solution to cool slowly to room temperature, then transfer to a refrigerator. - Use a More Dilute Solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat to redissolve, then cool slowly. - Pre-purification: Partially purify the crude material by flash chromatography before recrystallization.
No Crystal Formation - Solution is Too Dilute: The concentration of the product is below its saturation point. - Inappropriate Solvent System: The solubility of the compound in the chosen solvent(s) is not ideal for crystallization.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Screen Different Solvent Systems: Experiment with various solvent pairs (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/pentane).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for flash chromatography purification of this compound?

A1: A good starting point for flash chromatography is to use a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-100% ethyl acetate). The optimal conditions should be determined by thin-layer chromatography (TLC) beforehand.

Q2: My this compound derivative is a racemate. How can I separate the enantiomers?

A2: Separation of enantiomers requires chiral chromatography. You will need to use a chiral HPLC column. For octahydro-isoindole derivatives, polysaccharide-based chiral stationary phases (CSPs) have been shown to be effective.[1] You will likely need to screen different chiral columns and mobile phases (often mixtures of hexanes/isopropanol or other alcohols) to find the optimal conditions for your specific derivative.

Q3: I am observing a loss of the Boc protecting group during my HPLC purification. What can I do to prevent this?

A3: The Boc group is labile to strong acids. If you are using trifluoroacetic acid (TFA) in your mobile phase, this could be the cause of the deprotection. To mitigate this, you can try using a weaker acid, such as formic acid (typically at 0.1% concentration). Alternatively, you can explore purification methods that do not require acidic conditions, such as flash chromatography with a neutral solvent system or recrystallization.

Q4: My purified product appears as an oil and I cannot get it to crystallize. What should I do?

A4: If your product is an oil, it may be due to residual solvents or small amounts of impurities. First, ensure all solvents have been thoroughly removed under high vacuum. If it remains an oil, you can try to induce crystallization by dissolving the oil in a minimal amount of a "good" solvent (one in which it is very soluble) and then slowly adding a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Allowing this solution to stand, possibly with scratching the flask or adding a seed crystal, can promote crystallization.[2]

Q5: What TLC stain can I use to visualize my this compound derivative if it is not UV-active?

A5: While the ketone and carbamate functionalities may provide some UV activity, if it is weak, a chemical stain is necessary. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with many organic compounds. Alternatively, a ceric ammonium molybdate (CAM) stain can also be effective.

Data Presentation

Table 1: Representative Flash Chromatography Parameters
Parameter Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 10% to 70% Ethyl Acetate in Hexanes
Typical Product Rf (in 30% EtOAc/Hexanes) ~0.3
Expected Purity >95%
Typical Recovery 85-95%
Table 2: Representative Analytical HPLC Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Table 3: Representative Chiral HPLC Parameters for Enantiomeric Resolution
Parameter Condition
Column Chiralpak® IA (or similar polysaccharide-based CSP)
Mobile Phase 90:10 Hexane:Isopropanol (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Experimental Protocols

Protocol 1: General Flash Chromatography Purification
  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Dry pack a column with silica gel and then flush with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Analytical HPLC Method Development
  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the product.

  • Gradient Optimization: Based on the initial run, develop a narrower, more focused gradient around the retention time of the product to improve separation from nearby impurities.

  • Method Validation: Once an optimal separation is achieved, validate the method for reproducibility.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity & Identity Confirmation cluster_final Final Product Crude Crude this compound Flash_Chromatography Flash Chromatography Crude->Flash_Chromatography Primary Method Recrystallization Recrystallization Crude->Recrystallization If Solid Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC For High Purity HPLC_Analysis Analytical HPLC Flash_Chromatography->HPLC_Analysis Purity Check Recrystallization->HPLC_Analysis Purity Check Prep_HPLC->HPLC_Analysis Purity Check TLC_Analysis TLC Analysis NMR_Spectroscopy NMR Spectroscopy HPLC_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry NMR_Spectroscopy->Mass_Spectrometry Pure_Product Pure Product (>95%) Mass_Spectrometry->Pure_Product

Caption: General workflow for the purification and analysis of this compound derivatives.

References

Stability of 2-Boc-5-oxo-octahydro-isoindole under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Boc-5-oxo-octahydro-isoindole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily dictated by its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the lactam (a cyclic amide) ring. The Boc group is sensitive to acidic conditions, while the lactam ring can be susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[1][2][3]

Q2: Under what conditions is the Boc group on this compound expected to be cleaved?

A2: The Boc group is an acid-labile protecting group.[4] It is readily cleaved under strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.[4][5] The cleavage mechanism involves the formation of a stable tert-butyl cation.[2][6][7]

Q3: How stable is the Boc group to basic conditions?

A3: The Boc group is generally considered to be stable under basic and nucleophilic conditions.[2][3] It can withstand common basic reagents like sodium hydroxide at moderate temperatures, making it a suitable protecting group for reactions performed in the presence of bases.[8]

Q4: Can the lactam ring of this compound hydrolyze?

A4: Yes, the lactam ring, being a cyclic amide, can undergo hydrolysis to the corresponding amino acid. This can occur under both acidic and basic conditions, typically requiring elevated temperatures for extended periods.[9] The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.[10]

Q5: Are there any known incompatibilities for this compound?

A5: Besides strong acids which will cleave the Boc group, prolonged exposure to strong bases at high temperatures may lead to the hydrolysis of the lactam ring. Additionally, the ketone functionality at the 5-position may be susceptible to certain reducing agents.

Troubleshooting Guides

Issue 1: Unexpected loss of the Boc group during a reaction.

  • Symptom: Mass spectrometry or NMR analysis of your product mixture shows the presence of 5-oxo-octahydro-isoindole (the deprotected compound).

  • Possible Cause: Your reaction conditions may be inadvertently acidic. This can be due to the presence of acidic reagents, byproducts, or impurities.

  • Troubleshooting Steps:

    • Check pH: Carefully measure the pH of your reaction mixture.

    • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.

    • Scavengers: If trace acidity is unavoidable, consider the use of a non-nucleophilic base or a scavenger.

    • Alternative Protecting Group: If your desired reaction requires acidic conditions, consider using a protecting group that is stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile).[11]

Issue 2: Formation of a polar byproduct, especially when working under basic conditions.

  • Symptom: TLC or LC-MS analysis shows a new, more polar spot/peak, and the mass corresponds to the hydrolyzed lactam product.

  • Possible Cause: The lactam ring is undergoing hydrolysis. This is more likely to occur if the reaction is heated for a prolonged period in the presence of a strong base.[10]

  • Troubleshooting Steps:

    • Lower Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Shorter Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.

    • Milder Base: Consider using a weaker or non-nucleophilic base if compatible with your reaction.

Issue 3: Incomplete Boc deprotection when using acidic conditions.

  • Symptom: After the deprotection step, you still observe a significant amount of starting material (this compound).

  • Possible Cause: The acidic conditions are not strong enough, the reaction time is too short, or the temperature is too low.

  • Troubleshooting Steps:

    • Increase Acid Concentration: If using a solution of acid (e.g., HCl in methanol), consider using a more concentrated solution. For TFA, a common concentration is 20-50% in DCM.[3]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed.

    • Increase Temperature: While many Boc deprotections proceed at room temperature, gentle warming may be necessary in some cases.

Data Summary

The following table summarizes the expected stability of the key functional groups in this compound under various conditions based on general chemical principles.

ConditionBoc Protecting Group StabilityLactam Ring Stability
Strongly Acidic (e.g., TFA, conc. HCl) Labile (cleaved)Potentially labile (hydrolysis)
Mildly Acidic (e.g., acetic acid) Generally stable, but can be labile with prolonged exposure or heatGenerally stable
Neutral (pH ~7) StableStable
Mildly Basic (e.g., NaHCO₃, Et₃N) StableStable
Strongly Basic (e.g., NaOH, KOH) StablePotentially labile (hydrolysis), especially with heat

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes the removal of the Boc protecting group under standard acidic conditions.

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3]

  • Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature for 30 minutes to 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted.

Protocol 2: Monitoring Lactam Hydrolysis

This protocol provides a method to assess the stability of the lactam ring under specific pH and temperature conditions.

  • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Add a small aliquot of the stock solution to each buffer solution at the desired temperature.

  • At various time points (e.g., 0, 1, 6, 12, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench any reaction by neutralizing the aliquot if necessary.

  • Analyze the aliquots by a quantitative method such as HPLC or LC-MS to determine the concentration of the remaining this compound and the formation of any hydrolysis products.

  • Plot the concentration of the starting material versus time to determine the rate of degradation.

Visualizations

Stability_Pathways start This compound acid_deprotection 5-Oxo-octahydro-isoindole start->acid_deprotection Strong Acid (e.g., TFA, HCl) base_hydrolysis N-Boc-amino acid start->base_hydrolysis Strong Base + Heat (e.g., NaOH, Δ) acid_hydrolysis Amino acid start->acid_hydrolysis Strong Acid + Heat (e.g., HCl, Δ) acid_deprotection->acid_hydrolysis Strong Acid + Heat (e.g., HCl, Δ)

Caption: Degradation pathways of this compound.

Troubleshooting_Flowchart start Unexpected Product Formation check_boc Loss of Boc Group? start->check_boc check_lactam Formation of Polar Byproduct? start->check_lactam acid_issue Potential Acidic Conditions check_boc->acid_issue Yes other_issue Consult Further (e.g., side reactions at ketone) check_boc->other_issue No lactam_hydrolysis Lactam Hydrolysis Likely check_lactam->lactam_hydrolysis Yes check_lactam->other_issue No solution_acid Verify Reagent Purity and Reaction pH acid_issue->solution_acid solution_lactam Reduce Temperature and/or Reaction Time lactam_hydrolysis->solution_lactam

Caption: Troubleshooting workflow for unexpected side products.

References

Technical Support Center: Analysis of Isoindole Synthesis by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindole derivatives. The focus is on identifying common impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of N-substituted isoindole-1,3-diones?

A1: The most common impurities in the synthesis of N-substituted isoindole-1,3-diones, such as N-phenylphthalimide, typically include unreacted starting materials, intermediates, and byproducts from side reactions. These can be effectively identified by their mass-to-charge ratio (m/z) in HPLC-MS analysis.

Common Impurities in N-Phenylphthalimide Synthesis:

Compound NameMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
Phthalic AnhydrideC₈H₄O₃148.12149.02
AnilineC₆H₇N93.1394.08
Phthalanilic AcidC₁₄H₁₁NO₃241.24242.08
N-PhenylphthalimideC₁₄H₉NO₂223.23224.07

Q2: My isoindole synthesis has a low yield. What are the likely causes?

A2: Low yields in isoindole synthesis are a frequent challenge due to the inherent reactivity and potential instability of the isoindole ring system. Key factors contributing to low yields include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be verified by the presence of significant amounts of starting materials in the HPLC-MS analysis.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The target isoindole derivative may be unstable under the reaction or workup conditions, leading to degradation.

  • Purification Losses: Significant loss of product can occur during purification steps like recrystallization or chromatography.

Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?

A3: Unexpected peaks in your chromatogram can be identified by a combination of their retention time and mass spectral data. Here's a systematic approach:

  • Analyze the Mass Spectrum: Determine the m/z value of the molecular ion of the unknown peak.

  • Consider Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with ions from the mobile phase or additives. Check for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.

  • Examine Isotopic Patterns: The isotopic distribution can provide clues about the elemental composition of the molecule.

  • Perform MS/MS Fragmentation: Fragmenting the molecular ion and analyzing the resulting daughter ions can provide structural information to help identify the unknown compound.

  • Consult Literature and Databases: Compare the obtained mass spectral data with known impurities and degradation products of isoindoles.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the HPLC-MS analysis of your isoindole synthesis reaction mixture.

Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of basic analytes with acidic silanol groups on the column. - Column overload. - Presence of secondary interactions.- Use a high-purity, end-capped column. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Optimize the mobile phase pH.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload.- Dissolve the sample in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration.
Split Peaks - Column contamination or void at the inlet. - Partially clogged frit. - Co-elution of two compounds.- Back-flush the column. - Replace the column frit. - If a guard column is used, replace it. - Check the mass spectrum across the entire peak to see if more than one compound is present.
Ghost Peaks - Contamination from the mobile phase, injector, or sample carryover. - Late eluting compounds from a previous injection.- Run a blank gradient to check for contamination. - Clean the injector and sample loop. - Ensure adequate column flushing between runs.
Retention Time Shifts - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase. - Use a column oven to maintain a constant temperature. - Monitor column performance with a standard and replace if necessary.
Mass Spectrometry Issues
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal - Compound is not ionizing well under the chosen conditions. - Incorrect MS parameters. - Source contamination.- Switch between positive and negative ionization modes. - Optimize source parameters (e.g., capillary voltage, gas flows, temperature). - Clean the ion source.
Multiple Adducts - High salt concentration in the sample or mobile phase.- Use HPLC-grade solvents and additives. - If possible, desalt the sample before analysis.
In-source Fragmentation - High source temperature or voltages.- Reduce the source temperature and cone/nozzle voltage to achieve softer ionization.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylphthalimide

This protocol describes a common method for the synthesis of N-phenylphthalimide from phthalic anhydride and aniline.[1]

Materials:

  • Phthalic anhydride

  • Aniline

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and aniline (1.0 equivalent).

  • Add glacial acetic acid as a solvent.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • The product, N-phenylphthalimide, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: HPLC-MS Analysis of N-Phenylphthalimide Synthesis

This protocol provides a general method for the analysis of the N-phenylphthalimide reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis HPLC-MS Analysis synthesis_start Mix Phthalic Anhydride & Aniline in Acetic Acid reflux Reflux for 1-2 hours synthesis_start->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitation cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product filter_wash->dry prepare_sample Prepare Sample for HPLC-MS dry->prepare_sample Take aliquot hplc_ms Inject into HPLC-MS prepare_sample->hplc_ms data_analysis Analyze Data (Identify Peaks) hplc_ms->data_analysis

Caption: Experimental workflow for the synthesis and analysis of N-phenylphthalimide.

troubleshooting_logic start Unexpected Peak in Chromatogram check_mz Determine m/z of the Peak start->check_mz is_starting_material m/z matches Starting Material? check_mz->is_starting_material is_intermediate m/z matches Intermediate? is_starting_material->is_intermediate No starting_material Identify as Unreacted Starting Material is_starting_material->starting_material Yes is_side_product m/z matches known Side Product? is_intermediate->is_side_product No intermediate Identify as Intermediate is_intermediate->intermediate Yes unknown_impurity Potential Unknown Impurity/Degradant is_side_product->unknown_impurity No side_product Identify as Side Product is_side_product->side_product Yes

Caption: Logical workflow for identifying unknown peaks in HPLC-MS analysis.

References

Preventing oxidation of isoindole intermediates during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoindole intermediates. Isoindoles are highly reactive heterocyclic compounds that are valuable in the synthesis of pharmaceuticals and functional materials. However, their inherent instability, particularly their susceptibility to oxidation, presents significant challenges. This guide offers practical solutions to common problems encountered during their synthesis and handling.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of isoindole intermediates, providing potential causes and actionable solutions.

Problem 1: Rapid Decomposition or Discoloration of the Reaction Mixture

  • Question: My reaction mixture turns dark and tarry shortly after the presumed formation of the isoindole intermediate. What is causing this decomposition, and how can I prevent it?

  • Answer: This is a common observation and is typically due to the high reactivity of the isoindole ring, leading to polymerization and oxidation.

    • Potential Causes:

      • Oxidation: Isoindoles are highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1]

      • Polymerization: The isoindole ring can act as both a nucleophile and, after protonation, an electrophile, leading to rapid polymerization.[1][2] This can be initiated by trace acidic impurities or incomplete reaction with a trapping agent.[1][2]

      • High Concentration: Increased concentrations of the isoindole intermediate can accelerate intermolecular reactions that lead to polymerization.[1]

    • Solutions:

      • Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere, such as nitrogen or argon.[1] It is crucial to degas all solvents prior to use to remove dissolved oxygen.

      • Oxygen Scavengers: Consider adding an oxygen scavenger to the reaction mixture. For example, the addition of ethylene gas has been shown to prevent oxidative decomposition and increase the isolated yield of isoindoles.[3]

      • Control of Acidity: Ensure all reagents and solvents are free from acidic impurities. Glassware should be meticulously cleaned and dried to prevent trace acids from catalyzing polymerization.[1]

      • Dilution: Perform the reaction at a higher dilution to decrease the rate of intermolecular polymerization.[1]

      • In Situ Trapping: The most effective strategy is often to generate the isoindole intermediate in the presence of a suitable trapping agent, such as a dienophile for a Diels-Alder reaction. This consumes the reactive intermediate as it is formed, preventing decomposition.

Problem 2: Low Yield of the Desired Product

  • Question: I am obtaining a very low yield of my target molecule that incorporates the isoindole moiety. How can I improve the efficiency of my reaction?

  • Answer: Low yields are often a direct consequence of the instability of the isoindole intermediate. Optimizing the conditions for its formation and subsequent reaction is key.

    • Potential Causes:

      • Inefficient generation of the isoindole intermediate.

      • Decomposition of the isoindole before it can react with the desired partner.

      • Side reactions, such as the formation of isoindolinones through oxidation.[1]

    • Solutions:

      • Choice of Precursor and Reaction Conditions: Carefully select the method for generating the isoindole. Common methods include elimination reactions, cycloadditions, and ring transformations. The optimal conditions (temperature, solvent, base) will be specific to the chosen route.

      • Efficient Trapping: The choice of trapping agent is critical. For Diels-Alder reactions, highly reactive dienophiles such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD) are often used to ensure rapid trapping of the transient isoindole.[3][4]

      • One-Pot Procedures: Employing a one-pot synthesis where the isoindole is generated and reacted in situ can significantly improve yields by minimizing handling and exposure of the unstable intermediate.[2]

Problem 3: Formation of an Unexpected Side Product, Isoindolinone

  • Question: My analysis shows the presence of a significant amount of an isoindolinone byproduct instead of my desired isoindole derivative. Why is this happening, and what can I do to prevent it?

  • Answer: The formation of an isoindolinone, which contains a carbonyl group in the five-membered ring, is a common side reaction resulting from the oxidation of the isoindole intermediate.[1]

    • Potential Causes:

      • Oxidation during Reaction: Exposure to air during the reaction can lead to the oxidation of the isoindole.[1]

      • Oxidation during Workup: The workup procedure can introduce oxygen and water, leading to the formation of the isoindolinone.[1]

    • Solutions:

      • Strictly Anaerobic Conditions: As with preventing general decomposition, maintaining a rigorously inert atmosphere throughout the reaction is essential.[1]

      • Degassed Solvents for Workup: Use degassed solvents for all extraction and purification steps to minimize exposure to oxygen.[1]

      • Minimize Exposure Time: Keep the time the product is exposed to the atmosphere during workup to an absolute minimum.

Frequently Asked Questions (FAQs)

Q1: What makes isoindole intermediates so unstable?

Isoindoles are isomers of indoles, but their electronic structure is significantly different. The 2H-isoindole tautomer possesses a reactive o-quinodimethane-like structure, which makes it prone to oxidation and polymerization.[5][6] The introduction of electron-withdrawing groups on the benzene ring can help to stabilize the isoindole system by lowering the energy of the Highest Occupied Molecular Orbital (HOMO), making it less susceptible to oxidation.[1]

Q2: What are the most common strategies for stabilizing isoindole intermediates?

There are two primary strategies for stabilizing isoindole intermediates:

  • Electronic Stabilization: Introducing electron-withdrawing groups (e.g., -CN, -NO₂, -COOR) on the isoindole ring can increase its stability.[1]

  • Steric Hindrance: Attaching bulky substituents to the isoindole ring can sterically protect it from intermolecular reactions and polymerization.

However, the most common and effective approach in synthesis is not to stabilize and isolate the isoindole, but to generate it in situ and immediately trap it with a suitable reagent.

Q3: What is a Diels-Alder reaction and how is it used with isoindoles?

The Diels-Alder reaction is a powerful tool in organic synthesis where a conjugated diene reacts with a dienophile to form a cyclohexene ring. Isoindoles are excellent dienes and readily undergo Diels-Alder reactions with a variety of dienophiles.[4][7] This reaction is frequently used to trap highly reactive isoindole intermediates as they are formed, leading to the efficient synthesis of complex polycyclic structures.[5]

Q4: Can I purify isoindole intermediates using column chromatography?

Purification of un-trapped isoindole intermediates by standard silica gel column chromatography is generally not recommended. Isoindoles can decompose on the acidic surface of silica gel.[1] If chromatography is unavoidable, consider using deactivated silica or alumina and eluting the compound quickly. Whenever possible, it is preferable to isolate the product by crystallization or precipitation.[1]

Quantitative Data Summary

The following table summarizes representative yields for Diels-Alder reactions of in situ generated isoindoles with N-phenylmaleimide, highlighting the effectiveness of this trapping strategy.

Isoindole PrecursorDienophileReaction ConditionsProduct Yield (%)Reference
2-(Bromomethyl)benzaldehyde derivative + amineN-PhenylmaleimideOne-pot reactionGood yields[4]
Isoindoline + Diphenyl phosphoric acid (DPP)N-PhenylmaleimideIn situ generation via[4][8]-H shiftNot specified[3]
N-Allylisoindoline + Cu(I) catalystN-MethylmaleimideIn situ generation via[4][8]-H shift at -10 °C70% (overall)[3]

Experimental Protocols

Protocol 1: In Situ Generation and Diels-Alder Trapping of an Isoindole

This protocol describes a general procedure for the generation of an isoindole from an isoindoline precursor followed by its immediate trapping with a dienophile.

  • Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isoindoline precursor (1.0 eq) and the dienophile (e.g., N-phenylmaleimide, 1.2 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent (e.g., toluene or xylene) via syringe.

  • Reaction:

    • Add the reagent for isoindole generation (e.g., an oxidizing agent or a catalyst for elimination) to the stirred solution at the appropriate temperature. For example, when using diphenyl phosphoric acid (DPP) to promote a[4][8]-H shift from an isoindoline, the acid would be added at this stage.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or rapid column chromatography on deactivated silica or alumina using degassed solvents to obtain the Diels-Alder adduct.

Visualizations

experimental_workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. In Situ Generation & Trapping cluster_workup 3. Workup & Purification reagents Combine Isoindoline Precursor and Dienophile in Degassed Solvent generation Add Reagent to Generate Transient Isoindole reagents->generation trapping Immediate Diels-Alder Reaction generation->trapping Trapped as it forms workup Solvent Removal trapping->workup purification Purification (e.g., Recrystallization) workup->purification product product purification->product Isolated Diels-Alder Adduct troubleshooting_tree start Low Yield or Decomposition cause Potential Cause? start->cause oxidation Oxidation? cause->oxidation Yes polymerization Polymerization? cause->polymerization No oxidation->cause No solution_inert Implement Strict Inert Atmosphere & Degas Solvents oxidation->solution_inert Yes solution_dilute Increase Dilution polymerization->solution_dilute High Conc. solution_trap Use Efficient In Situ Trapping polymerization->solution_trap Inefficient Trapping solution_pure Ensure Purity of Reagents/Solvents polymerization->solution_pure Acid Traces

References

Navigating the Synthesis of 2-Boc-5-oxo-octahydro-isoindole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scale-up synthesis of 2-Boc-5-oxo-octahydro-isoindole, a valuable building block in medicinal chemistry, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive resource for troubleshooting common issues and offers detailed guidance on experimental protocols to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Low yields: Often attributed to incomplete reactions, side product formation, or degradation of the product during workup and purification.

  • Impurity formation: Common impurities can arise from starting materials, side reactions such as over-oxidation or incomplete cyclization, and rearrangement products.

  • Difficult purification: The polar nature of the ketone and the presence of the Boc-protecting group can complicate purification by standard chromatography, especially at a larger scale. Crystallization can also be challenging to induce and optimize.

  • Exothermic reactions: Certain steps, particularly oxidation, can be highly exothermic and require careful temperature control to prevent runaway reactions and byproduct formation.

  • Reagent stability and handling: The stability of reagents, such as oxidizing agents, and the handling of moisture-sensitive compounds are critical for reproducibility at scale.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete conversion: Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR. If the reaction stalls, consider increasing the reaction time, temperature (with caution), or the stoichiometry of the reagents.

  • Side reactions: Analyze the crude reaction mixture to identify major byproducts. Understanding the structure of these impurities can provide insights into competing reaction pathways. Adjusting reaction conditions, such as temperature, solvent, or the order of reagent addition, can help minimize side reactions.

  • Product degradation: The target molecule may be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully and minimize exposure to harsh pH conditions. Consider using a buffered workup.

  • Purification losses: Evaluate your purification method. Significant product loss can occur during chromatography or crystallization. Optimize the solvent system for chromatography or the crystallization conditions to improve recovery.

Q3: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize them?

A3: Impurity profiling is crucial for process optimization.

  • Characterization: Isolate the major impurities using preparative chromatography and characterize them by spectroscopic methods (NMR, MS).

  • Common Impurities: Potential impurities could include the corresponding alcohol (from incomplete oxidation), diastereomers if chiral centers are not controlled, or byproducts from the decomposition of the Boc group under acidic conditions.

  • Minimization Strategies:

    • Starting Material Purity: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.

    • Reaction Control: Precise control of reaction temperature and stoichiometry is critical. For instance, in an oxidation step, over-oxidation can be prevented by using a milder oxidizing agent or by carefully controlling the amount of oxidant added.

    • Inert Atmosphere: For sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: Large-scale purification requires a shift from traditional laboratory techniques.

  • Crystallization: This is the preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatography. A systematic screening of solvents and solvent mixtures is necessary to find suitable conditions for crystallization. Seeding with a small amount of pure product can be critical to induce crystallization and control crystal size.

  • Column Chromatography: If crystallization is not feasible, flash chromatography can be adapted for larger scales using wider columns and appropriate solvent systems. However, this can be solvent-intensive and costly.

  • Extraction: A well-designed aqueous workup can remove many polar impurities. The pH of the aqueous phase should be carefully controlled to avoid cleavage of the Boc group.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues that may arise during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Boc Protection - Insufficient Boc anhydride or base.- Poorly soluble starting amine.- Steric hindrance around the amine.- Increase the equivalents of Boc anhydride and base (e.g., triethylamine or DMAP).- Use a co-solvent (e.g., THF, dioxane) to improve solubility.- Increase reaction temperature and/or time.
Diels-Alder Reaction is Sluggish or Incomplete - Low reactivity of diene or dienophile.- Unfavorable reaction temperature.- Catalyst deactivation (if applicable).- Use a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to activate the dienophile.- Increase the reaction temperature, potentially using a high-boiling solvent.- Ensure anhydrous conditions as water can deactivate Lewis acids.
Oxidation of the Secondary Alcohol is Incomplete - Insufficient oxidizing agent.- Low reaction temperature.- Deactivation of the oxidizing agent.- Increase the equivalents of the oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents).- Optimize the reaction temperature; some oxidations require specific temperature ranges.- Use freshly prepared or high-purity oxidizing agents.
Formation of Diastereomers - Lack of stereocontrol in the key bond-forming step (e.g., Diels-Alder or hydrogenation).- Use a chiral catalyst or auxiliary to induce stereoselectivity.- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer.- Separate diastereomers by chromatography or selective crystallization.
Product Fails to Crystallize - Solution is too dilute or too concentrated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Concentrate the solution slowly.- Attempt to purify a small amount by chromatography to obtain seed crystals.- Perform a systematic screen of different solvents and solvent mixtures.
Boc Group Cleavage During Workup - Exposure to strong acidic conditions.- Use a mild acidic wash (e.g., dilute citric acid) or a buffered solution.- Minimize the duration of the acidic workup.- Perform the workup at a lower temperature.

Experimental Protocols

1. General Protocol for Boc Protection of Octahydro-isoindole

  • Reagents and Solvents: Octahydro-isoindole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the octahydro-isoindole (1.0 eq) in the chosen solvent.

    • Add the base (1.1 - 1.5 eq).

    • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. General Protocol for Oxidation to the Ketone

  • Reagents and Solvents: 2-Boc-5-hydroxy-octahydro-isoindole, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM), Celite or silica gel.

  • Procedure (using PCC):

    • Suspend PCC (1.5 - 2.0 eq) in DCM.

    • Add a solution of the alcohol (1.0 eq) in DCM to the suspension.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with an equal volume of diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

Visualizing the Workflow

To aid in understanding the synthetic process and potential points of failure, the following diagrams illustrate the key stages and troubleshooting logic.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_purification Purification Start Starting Materials Boc_Protection Boc Protection Start->Boc_Protection Cyclization Cyclization (e.g., Diels-Alder) Boc_Protection->Cyclization Oxidation Oxidation Cyclization->Oxidation Crude_Product Crude Product Oxidation->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification_Method Crystallization or Chromatography Workup->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Check_SM Check Starting Material Purity Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_SM->Analyze_Crude Yes Pure_SM Use Pure Starting Materials Check_SM->Pure_SM No Incomplete_Rxn Incomplete Reaction? Analyze_Crude->Incomplete_Rxn Side_Products Major Side Products? Incomplete_Rxn->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Rxn->Optimize_Conditions Yes Modify_Workup Modify Workup/Purification Side_Products->Modify_Workup No Impurity_ID Identify Side Products Side_Products->Impurity_ID Yes Optimize_Conditions->Analyze_Crude Adjust_for_SP Adjust Conditions to Minimize Side Product Formation Impurity_ID->Adjust_for_SP Adjust_for_SP->Analyze_Crude

Caption: A decision tree for troubleshooting low yield and purity issues.

Technical Support Center: Chromatographic Separation of Octahydro-isoindole Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of octahydro-isoindole diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating octahydro-isoindole diastereomers?

The main challenge lies in the structural similarity of the diastereomers. While they have different physical and chemical properties, these differences can be subtle, requiring highly selective chromatographic systems to achieve baseline resolution. The rigid, bicyclic structure of the octahydro-isoindole core can present unique challenges for chiral recognition by the stationary phase.

Q2: Should I use a chiral or an achiral stationary phase to separate diastereomers?

Unlike enantiomers, diastereomers possess distinct physical properties, which means they can often be separated on standard achiral stationary phases (e.g., C18, silica).[1] However, if separation on achiral columns is unsuccessful, chiral stationary phases (CSPs) are a powerful alternative.[2] CSPs can provide unique selectivities that may resolve closely related diastereomers. The choice often comes down to empirical testing.

Q3: What are the most common chromatographic techniques for this type of separation?

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for separating diastereomers.[3][4][5] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative that often provides faster, more efficient separations with the benefit of being a "greener" technique due to its use of supercritical CO2.[6][7]

Q4: How does temperature affect the separation of diastereomers?

Temperature plays a complex role in chromatographic separations.[8] Generally, lower temperatures can enhance chiral recognition and improve resolution by increasing the stability of transient diastereomeric complexes formed with the stationary phase. Conversely, higher temperatures can decrease mobile phase viscosity, leading to sharper peaks and potentially faster analysis times, though it may reduce selectivity. The optimal temperature must be determined experimentally for each specific method.

Q5: Can I use derivatization to improve the separation of my octahydro-isoindole diastereomers?

Yes, pre-column derivatization is a viable strategy. By reacting the diastereomers with a chiral derivatizing agent, you can create new diastereomeric adducts that may be more easily separated on a standard achiral column. This indirect approach can be particularly useful if direct methods fail to provide adequate resolution.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Diastereomer Peaks

Q: I am seeing a single peak or heavily overlapping peaks for my diastereomers. What should I do?

A: This is a common issue indicating insufficient selectivity in your chromatographic system. Consider the following steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: If using reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) to increase retention and potentially improve resolution. In normal-phase, the opposite is true.

    • Solvent Type: The choice of organic modifier can significantly impact selectivity. If you are using methanol, try switching to acetonitrile or vice-versa. For normal-phase separations, alcohols like isopropanol or ethanol are common modifiers; varying the alcohol can alter selectivity.[9]

    • pH Control (Reversed-Phase): For ionizable compounds like octahydro-isoindole derivatives, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of the basic nitrogen can improve peak shape and selectivity.[10]

    • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal-phase chromatography can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[11]

  • Change the Stationary Phase:

    • If an achiral column (e.g., C18) is not providing separation, switch to a different type of achiral column (e.g., a phenyl-hexyl or cyano phase) to explore different separation mechanisms.

    • If achiral methods fail, screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (cellulose or amylose derivatives) are a good starting point for many chiral separations.[12]

  • Adjust the Temperature:

    • Systematically decrease the column temperature in 5-10°C increments. Lower temperatures often enhance the energetic differences in interactions between the diastereomers and the stationary phase, leading to better resolution.

  • Reduce the Flow Rate:

    • In chiral chromatography, lower flow rates can sometimes lead to better resolution by allowing more time for the equilibrium between the mobile and stationary phases.[12]

Issue 2: Peak Tailing or Fronting

Q: My peaks are asymmetrical (tailing or fronting). How can I achieve a symmetrical Gaussian peak shape?

A: Poor peak shape can compromise resolution and affect the accuracy of quantification.[13] Here are the common causes and solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the basic nitrogen of the isoindole ring and acidic silanols on the silica support of the stationary phase.[14] Column overload is another common cause.[13]

    • Solution 1 (Mobile Phase): Add a competing base, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Solution 2 (Sample Concentration): Dilute your sample and inject a smaller mass onto the column to check for overload. If peak shape improves, adjust your sample concentration accordingly.[13]

    • Solution 3 (Column Choice): Use a column with high-purity silica or an end-capped stationary phase to minimize accessible silanols.

  • Peak Fronting:

    • Cause: This is often a sign of column overload, especially in gas chromatography, but in HPLC it can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[14]

    • Solution: Ensure your sample is dissolved in the mobile phase or a solvent with a weaker or equivalent elution strength. If overload is suspected, reduce the sample concentration.

Issue 3: Ghost Peaks in the Chromatogram

Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What is their source?

A: These are known as "ghost peaks" and are typically due to contamination in the HPLC system or carryover from previous injections.[14][15]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) without any sample. If the ghost peaks are still present, the contamination is likely from the mobile phase or the system itself.

    • Check Mobile Phase: Ensure you are using high-purity (HPLC or MS-grade) solvents and fresh, high-purity water. Contaminants can leach from plastic storage bottles over time.

    • System Flush: If the mobile phase is clean, flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.

    • Check for Carryover: If the ghost peaks only appear after a sample injection, it indicates carryover. Clean the autosampler needle and injection port.

Data Presentation

The following tables present validation data for a reported HPLC method for the separation of diastereomers of a closely related compound, octahydro-1H-indole-2-carboxylic acid, which serves as a key starting material in the synthesis of pharmaceuticals like Perindopril.[3][4][5] This data illustrates the performance metrics achievable for such separations.

Table 1: HPLC Method Parameters for Octahydro-1H-indole-2-carboxylic Acid Isomer Separation [5]

ParameterValue
Stationary Phase Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 3.0)
Flow Rate 1.5 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)

Table 2: Method Validation and Performance Data [3][4][5]

ParameterAnalyteIsomer 1Isomer 2Isomer 3
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.999> 0.999
Limit of Detection (LOD) ~0.006 mg/mL~0.006 mg/mL~0.006 mg/mL~0.006 mg/mL
Limit of Quantification (LOQ) 0.022-0.024 mg/mL0.022-0.024 mg/mL0.022-0.024 mg/mL0.022-0.024 mg/mL
Recovery (%) 93.9 - 107.9%93.9 - 107.9%93.9 - 107.9%93.9 - 107.9%
Precision at LOQ (%RSD) < 2.0%< 2.0%< 2.0%< 2.0%

Experimental Protocols

Protocol 1: HPLC Method for Diastereomer Separation (Illustrative Example)

This protocol is based on a validated method for the separation of octahydro-1H-indole-2-carboxylic acid diastereomers and serves as a robust starting point for developing a method for octahydro-isoindole diastereomers.[3][4][5]

  • Mobile Phase Preparation:

    • Prepare a 10 mM potassium dihydrogen phosphate buffer.

    • Dissolve the appropriate amount of anhydrous potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the octahydro-isoindole diastereomer mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Execution:

    • Column: C18 reversed-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0).

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35°C.

    • Detector: Refractive Index Detector (RID). Note: A UV detector may be suitable if the isoindole derivative has a chromophore.

    • Injection Volume: 10 µL.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

Protocol 2: SFC Screening Method for Chiral Separation

This protocol outlines a general screening approach using SFC to quickly evaluate different conditions for separating octahydro-isoindole diastereomers.

  • Mobile Phase Preparation:

    • The primary mobile phase component is instrument-grade carbon dioxide.

    • Prepare modifier solutions of methanol, ethanol, and isopropanol. For basic analytes, prepare separate modifier solutions containing 0.1% diethylamine (DEA).

  • Sample Preparation:

    • Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

  • SFC System Setup and Screening:

    • Column: A chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).

    • Initial Gradient: 5% to 40% modifier over 5-10 minutes.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 120-150 bar.

    • Column Temperature: 40°C.

    • Detector: UV/PDA.

    • Perform sequential injections using each modifier (methanol, ethanol, isopropanol), both with and without the basic additive, to screen for initial signs of separation.

    • Based on the screening results, select the best modifier and optimize the gradient isocratically to achieve baseline resolution.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration System Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Diastereomer Separation (Column) Injection->Separation Analyte Introduction Detection Peak Detection (UV/RID) Separation->Detection Elution Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for chromatographic separation.

Troubleshooting_Logic Start Poor / No Resolution Opt_MobilePhase Optimize Mobile Phase? Start->Opt_MobilePhase Start Here Change_StationaryPhase Change Stationary Phase? Opt_MobilePhase->Change_StationaryPhase No Improvement Solvent_Strength Adjust Solvent % Opt_MobilePhase->Solvent_Strength Yes Adjust_Temp Adjust Temperature? Change_StationaryPhase->Adjust_Temp No Improvement Different_Achiral Try Different Achiral (e.g., Phenyl, Cyano) Change_StationaryPhase->Different_Achiral Yes Lower_Temp Decrease Temperature Adjust_Temp->Lower_Temp Yes Solvent_Type Change Organic Solvent (e.g., MeOH -> ACN) Solvent_Strength->Solvent_Type Additives Add Modifier (e.g., DEA, TFA) Solvent_Type->Additives Resolution_Achieved Resolution Achieved Additives->Resolution_Achieved Use_Chiral Screen Chiral Columns (e.g., Polysaccharide) Different_Achiral->Use_Chiral Use_Chiral->Resolution_Achieved Lower_Temp->Resolution_Achieved

Caption: Troubleshooting logic for poor diastereomer resolution.

References

Reaction workup procedure for removing t-butanol and other byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tert-butanol (t-butanol) and other common byproducts from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving t-butanol.

Problem Potential Cause Solution
Difficulty removing t-butanol from the product. t-Butanol is miscible with water and many organic solvents, making it challenging to remove by simple extraction.[1][2][3]Aqueous Washes: Perform multiple washes with water or brine. The addition of salt to the aqueous layer can decrease the solubility of t-butanol and improve partitioning into the aqueous phase.[4] Azeotropic Distillation: Add a solvent that forms a low-boiling azeotrope with t-butanol, such as toluene or heptane, and remove the azeotrope by distillation.[5][6][7] High Vacuum: For less volatile products, prolonged exposure to high vacuum, with gentle heating if the product is stable, can remove residual t-butanol.[6] Lyophilization (Freeze-Drying): This is an effective method for removing t-butanol from thermally sensitive compounds.[6]
An emulsion forms during aqueous workup. The presence of salts, polar functional groups in the product, or fine solid byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers.[8]Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent can sometimes disrupt the emulsion. Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.[8] Centrifugation: If available, centrifuging the mixture is often a very effective way to separate the layers.
The product co-elutes with t-butanol during column chromatography. t-Butanol is relatively polar and can co-elute with products of similar polarity on silica gel.Pre-column Removal: Employ one of the methods mentioned above (aqueous wash, azeotropic distillation) to remove the majority of the t-butanol before performing column chromatography. Solvent System Modification: If residual t-butanol remains, modifying the eluent system for chromatography may improve separation. Sometimes starting with a less polar solvent can wash out the t-butanol before eluting the desired product.
Unidentified byproducts are present in the final product. Reactions involving reagents like potassium tert-butoxide (KOtBu) or di-tert-butyl peroxide (DTBP) can generate specific byproducts.Identify the Source: Consider the reagents used. For example, KOtBu can contain traces of potassium hydroxide, leading to non-bulky base side reactions.[9] DTBP decomposition can produce acetone and ethane.[10] Targeted Workup: Once potential byproducts are identified, the workup can be tailored for their removal (e.g., an acidic wash to remove basic impurities).
Low recovery of the desired product after workup. The product may have some solubility in the aqueous wash, be volatile, or may have been lost during filtration steps.[11]Check Aqueous Layers: Before discarding, it is good practice to perform a thin-layer chromatography (TLC) analysis of the aqueous washes to check for the presence of the product.[11] Check Rotovap Trap: If the product is volatile, it may have been collected in the solvent trap of the rotary evaporator.[11] Analyze Filtration Media: If a filtration step was performed, the solid material can be suspended in a suitable solvent and analyzed by TLC to see if the product was retained.[11]

Frequently Asked Questions (FAQs)

Q1: Why is t-butanol difficult to remove from my reaction mixture?

A1: t-Butanol is challenging to remove due to its physical properties. It is miscible with water and a wide range of organic solvents, which means it does not partition cleanly into either the aqueous or organic phase during a standard liquid-liquid extraction.[1][2][3] Furthermore, it can form azeotropes (constant boiling mixtures) with many solvents, making its removal by simple distillation difficult.[5][12]

Q2: How many aqueous washes are typically needed to remove t-butanol?

A2: The number of washes required depends on the initial concentration of t-butanol and the volume of the wash. Generally, 3 to 5 washes with water or brine are recommended. To improve efficiency, using a saturated brine solution can help "salt out" the t-butanol from the organic layer. For a more quantitative removal, techniques like azeotropic distillation are often more effective.

Q3: What are some common byproducts of reactions using potassium tert-butoxide (KOtBu)?

A3: Besides the intended reaction products, reactions with KOtBu can generate t-butanol as a byproduct when the reaction is quenched with water or an acidic solution. Additionally, commercial KOtBu can contain small amounts of potassium hydroxide (KOH), which can lead to the formation of undesired side products, particularly in elimination reactions where the less hindered base (KOH) may favor the Zaitsev product over the Hofmann product typically obtained with the bulky KOtBu.[9][13]

Q4: Can I remove t-butanol using a rotary evaporator?

A4: While a rotary evaporator can remove t-butanol, its effectiveness is limited by its relatively high boiling point (82-83 °C) and its tendency to form azeotropes.[1][3] If your product is significantly less volatile and thermally stable, applying a high vacuum and gently heating the water bath can help. However, for complete removal, azeotropic distillation with a suitable solvent is generally more efficient.[7]

Q5: What is azeotropic distillation and how does it help in removing t-butanol?

A5: Azeotropic distillation is a technique used to separate components that have similar boiling points or form azeotropes. An entrainer (another solvent) is added to the mixture to form a new, lower-boiling azeotrope with one of the components. In the case of t-butanol removal, a solvent like toluene or heptane is added. This forms an azeotrope with t-butanol that has a lower boiling point than either pure t-butanol or the added solvent, allowing it to be selectively removed by distillation.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the removal of t-butanol.

ParameterValueSignificance in Workup
Boiling Point of t-Butanol 82.5 °C[4]Relatively high for a common organic byproduct, making simple evaporation inefficient.
Solubility in Water Miscible[2][3]High water solubility allows for removal by aqueous extraction, but its miscibility with organic solvents makes partitioning challenging.
t-Butanol/Water Azeotrope Boiling Point: 79.9 °CComposition: 88.3% t-Butanol, 11.7% Water (by weight)[12][14][15][16]This azeotrope makes it impossible to obtain anhydrous t-butanol by simple distillation of aqueous solutions.[12]
t-Butanol/Toluene Azeotrope Boiling Point: ~80 °CThe formation of this azeotrope allows for the removal of t-butanol at a lower temperature than its boiling point.
t-Butanol/Benzene Azeotrope Boiling Point: 74.0 °CComposition: 36.6% t-Butanol (by mass)Similar to the toluene azeotrope, this can be utilized for azeotropic removal.
Distribution Coefficient (LogP) 0.35 - 0.584[2]The low LogP value indicates a preference for the aqueous phase over a nonpolar organic phase, but its miscibility with many organic solvents complicates this.

Note: The exact composition and boiling point of azeotropes can vary slightly with pressure.

Experimental Protocols

Protocol 1: Removal of t-Butanol by Aqueous Washes

This protocol is suitable for the removal of moderate amounts of t-butanol from a reaction mixture where the desired product has low water solubility.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. The volume of the organic solvent should be sufficient to dissolve the product completely.

  • First Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing procedure (steps 2-4) 2-4 more times with fresh portions of deionized water or brine. The use of brine in the final washes can help to break any emulsions and reduce the amount of dissolved water in the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Protocol 2: Removal of t-Butanol by Azeotropic Distillation with Toluene

This protocol is effective for removing larger quantities of t-butanol or when aqueous washes are not sufficient.

  • Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.

  • Addition of Entrainer: To the residue, add toluene in a volume approximately 2-3 times the estimated volume of the t-butanol.

  • Distillation Setup: Assemble a simple distillation apparatus.

  • Azeotropic Removal: Heat the mixture to distill the t-butanol/toluene azeotrope (boiling point ~80 °C). Continue the distillation until the temperature of the distillate begins to rise towards the boiling point of pure toluene (111 °C), indicating that most of the t-butanol has been removed.

  • Final Concentration: Cool the flask and remove the remaining toluene under reduced pressure using a rotary evaporator to yield the t-butanol-free product.

Workflow for t-Butanol Removal

The following diagram illustrates a general workflow for selecting an appropriate method for the removal of t-butanol based on the properties of the desired product and the scale of the reaction.

Reaction_Workup_for_tButanol_Removal start Crude Reaction Mixture Containing t-Butanol product_properties Assess Product Properties: - Solubility - Thermal Stability - Volatility start->product_properties aqueous_wash Aqueous Washes (Water/Brine) product_properties->aqueous_wash Product is not water-soluble azeotropic_distillation Azeotropic Distillation (e.g., with Toluene) product_properties->azeotropic_distillation Product is thermally stable and not volatile high_vacuum High Vacuum Evaporation product_properties->high_vacuum Product is not volatile lyophilization Lyophilization (Freeze-Drying) product_properties->lyophilization Product is thermally sensitive aqueous_wash->azeotropic_distillation Residual t-Butanol remains end Purified Product aqueous_wash->end t-Butanol removed azeotropic_distillation->end high_vacuum->end lyophilization->end

Caption: Decision workflow for selecting a t-butanol removal method.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Boc-5-oxo-octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount for the successful progression of a research pipeline. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Boc-5-oxo-octahydro-isoindole, a key building block in medicinal chemistry, against two common alternative scaffolds: N-Boc-4-piperidone and N-Boc-pyrrolidin-3-one. The experimental data presented herein facilitates the unambiguous identification and quality assessment of these compounds.

Data Presentation: Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its alternatives. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
This compound *~3.50 - 3.70m-2HN-CH₂
~3.30 - 3.50m-2HN-CH₂
~2.80 - 2.95m-1HCH
~2.30 - 2.50m4HCH₂-C=O
~1.80 - 2.00m2HCH₂
1.46s-9HC(CH₃)₃
N-Boc-4-piperidone 3.69t6.14HH-2, H-6
2.41t6.14HH-3, H-5
1.48s-9HC(CH₃)₃
N-Boc-pyrrolidin-3-one 3.62s-2HH-2
3.55t7.22HH-5
2.64t7.22HH-4
1.47s-9HC(CH₃)₃

Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound *~209.0C=O (ketone)
154.7C=O (Boc)
79.5C(CH₃)₃
~45.0 - 50.0N-CH₂
~40.0CH
~35.0 - 40.0CH₂-C=O
~25.0 - 30.0CH₂
28.4C(CH₃)₃
N-Boc-4-piperidone [1]208.7C-4 (C=O)
154.7C=O (Boc)
79.8C(CH₃)₃
40.9C-2, C-6
28.4C(CH₃)₃
N-Boc-pyrrolidin-3-one 207.1C-3 (C=O)
154.5C=O (Boc)
80.0C(CH₃)₃
52.1C-2
45.9C-5
38.9C-4
28.4C(CH₃)₃

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm BBO probe.

  • ¹H NMR Spectroscopy:

    • The spectrometer was locked to the deuterium signal of the CDCl₃ solvent.

    • Shimming was performed to optimize the magnetic field homogeneity.

    • A standard single-pulse experiment was used with the following parameters:

      • Pulse width: 30 degrees

      • Spectral width: 16 ppm

      • Acquisition time: 4 seconds

      • Relaxation delay: 1 second

      • Number of scans: 16

    • The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

    • The spectrum was phased and baseline corrected. The residual CHCl₃ signal at 7.26 ppm was used for chemical shift calibration.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30) was utilized.

    • Key parameters included:

      • Pulse width: 30 degrees

      • Spectral width: 240 ppm

      • Acquisition time: 1.5 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024

    • The FID was processed with a line broadening of 1.0 Hz.

    • The spectrum was phased and baseline corrected. The central peak of the CDCl₃ triplet at 77.16 ppm served as the chemical shift reference.

Mandatory Visualization

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.

NMR_Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL CDCl₃ insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ¹H & ¹³C expts. ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integration reference->integrate peak_pick Peak Picking & Assignment reference->peak_pick integrate->peak_pick structure Structure Elucidation peak_pick->structure

Caption: Workflow for NMR Spectral Analysis.

References

A Comparative Guide to the Analytical Characterization of 2-Boc-5-oxo-octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the structural characterization of 2-Boc-5-oxo-octahydro-isoindole, a key bicyclic intermediate in organic and medicinal chemistry.[1][2] The focus is on interpreting its mass spectrometry fragmentation patterns and comparing this data with insights from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Mass Spectrometry (MS) Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis (MS/MS).[3] The molecular formula for this compound is C₁₃H₂₁NO₃, with a molecular weight of approximately 239.31 g/mol .[4] In positive ion mode, the molecule is readily protonated to form the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 240.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion induces fragmentation, primarily centered around the labile tert-butoxycarbonyl (Boc) protecting group.[5][6] The key fragmentation pathways are:

  • Loss of Isobutylene: A primary and highly characteristic fragmentation for Boc-protected amines is the neutral loss of isobutylene (C₄H₈; 56 Da), resulting in a prominent fragment ion at m/z 184.[6][7]

  • Formation of tert-Butyl Cation: Cleavage can also result in the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57.[8]

  • Sequential Loss of CO₂: Following the loss of isobutylene, the resulting carbamic acid intermediate can lose carbon dioxide (CO₂; 44 Da) to yield a fragment at m/z 140.[4]

  • Loss of tert-Butanol: A less common pathway involves the loss of neutral tert-butanol (C₄H₁₀O; 74 Da), which can also be indicative of the Boc group.[5]

The proposed fragmentation pathway is visualized in the diagram below.

Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Comparison of Analytical Techniques

While mass spectrometry provides excellent information on molecular weight and fragmentation, a comprehensive structural elucidation requires complementary techniques like NMR and FTIR.[9][10] Each method offers unique insights into the molecule's structure.[11]

FeatureMass Spectrometry (MS)¹H & ¹³C NMR SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Molecular weight, elemental formula (HRMS), and structural information from fragmentation patterns.[8][9]Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and 3D structure.[9][11]Identification of specific functional groups present in the molecule (e.g., C=O, N-H).[4][11]
Primary Application Molecular weight confirmation, purity assessment, and identification of known compounds via library matching.Unambiguous structure determination and elucidation of novel compounds.[9]Rapid confirmation of functional groups and monitoring reaction progress.
Sample Requirement Very low (picomole to femtomole)High (milligram)Low (microgram to milligram)
Analysis Type DestructiveNon-destructiveNon-destructive
Key Data for this Molecule [M+H]⁺ at m/z 240; characteristic fragments at m/z 184, 140, 57.[4][6][8]A singlet at ~1.45 ppm (9H) for the Boc group; complex multiplets for the octahydro-isoindole ring protons.[12]Strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹ and a ketone C=O stretch.[4]

Experimental Protocols

Detailed and robust experimental methods are critical for obtaining high-quality, reproducible data.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-positive mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS (m/z 50-500) to identify the [M+H]⁺ ion, followed by data-dependent MS/MS on the precursor ion at m/z 240.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    • Capillary Voltage: 3.5 - 4.0 kV.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire spectra using a 400 MHz or higher spectrometer. Obtain a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background scan of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

Integrated Analytical Workflow

The definitive characterization of a compound like this compound relies on an integrated workflow that combines the strengths of multiple analytical techniques.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample of This compound MS LC-MS/MS Sample->MS NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR-ATR Sample->FTIR MS_data Molecular Weight & Fragmentation MS->MS_data NMR_data Connectivity & Stereochemistry NMR->NMR_data FTIR_data Functional Groups FTIR->FTIR_data Confirm Structural Confirmation MS_data->Confirm NMR_data->Confirm FTIR_data->Confirm

Integrated workflow for the structural characterization of a novel chemical entity.

References

A Comparative Guide to Boc and Fmoc Protecting Groups for Isoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and purity. Isoindoles, a key structural motif in medicinal chemistry and materials science, present a unique synthetic challenge due to the reactivity of the pyrrole-like nitrogen.[1][2] This guide provides an objective comparison of two of the most ubiquitous nitrogen protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the synthesis of isoindole derivatives.

Core Principles: A Dichotomy of Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in the conditions required for their cleavage. The Boc group is labile under acidic conditions, while the Fmoc group is labile under basic conditions.[3] This dictates the entire synthetic strategy, including the choice of reagents and the compatibility with other functional groups present in the molecule.

  • Boc (tert-butoxycarbonyl): Removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). It is stable to bases and nucleophiles.[4]

  • Fmoc (9-fluorenylmethoxycarbonyl): Removed with bases, most commonly a solution of piperidine in an organic solvent.[5] It is stable to acidic conditions.

This difference in lability allows for "orthogonal" protection strategies, where one group can be removed selectively without affecting the other.[3][]

Comparative Analysis: Boc vs. Fmoc for Isoindole Synthesis

While direct side-by-side comparisons in isoindole synthesis are not extensively documented, the well-established principles from peptide chemistry and related heterocyclic synthesis provide a strong basis for evaluation.

FeatureBoc (tert-butoxycarbonyl) Fmoc (9-fluorenylmethoxycarbonyl)
Protection Reagents Di-tert-butyl dicarbonate (Boc)₂O, often with a base like triethylamine (TEA) or DMAP.Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, typically with a mild base.[7]
Protection Conditions Generally mild; can be performed at room temperature in solvents like CH₂Cl₂ (DCM), THF, or dioxane.Mild conditions, often at room temperature in solvents like DCM or DMF.
Deprotection Reagents Strong acids: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50%), 4M HCl in dioxane, or TsOH.[8]Bases: Typically 20% piperidine in DMF.[5] Alternatives like DBU can also be used.[5]
Deprotection Mechanism Acid-catalyzed cleavage generates a stable tert-butyl cation, CO₂, and the free amine.Base-promoted β-elimination mechanism. The dibenzofulvene byproduct must be scavenged.
Orthogonality Compatible with base-labile protecting groups (e.g., Fmoc, Aloc) and stable during reactions involving bases or nucleophiles.Compatible with acid-labile protecting groups (e.g., Boc, Trt, tBu ethers).[] Ideal for multi-step syntheses requiring selective deprotection.[]
Stability Stable to a wide range of non-acidic conditions, including organometallic reagents and mild bases.Stable to acidic conditions and catalytic hydrogenation. Unstable to primary and secondary amines.
Advantages • Robust and well-established chemistry. • Boc-protected precursors are often less expensive.[] • Stable to many synthetic transformations.• Milder deprotection preserves acid-sensitive functionalities.[] • Fully orthogonal with common acid-labile side-chain protecting groups (tBu, Trt).[3][] • Deprotection can be monitored by UV spectroscopy (detection of dibenzofulvene byproduct).
Disadvantages • Harsh acidic deprotection can degrade sensitive substrates or cleave other acid-labile groups (e.g., t-butyl esters).[3]• Fmoc-protected precursors are generally more expensive.[] • Unstable to basic conditions, limiting the scope of subsequent reactions. • Piperidine is toxic and requires careful handling.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of an isoindole precursor, such as isoindoline. Researchers should optimize conditions based on their specific substrate.

Protocol 1: N-Boc Protection of Isoindoline

Objective: To introduce the Boc protecting group onto the nitrogen of isoindoline.

Materials:

  • Isoindoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve isoindoline (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Add TEA (1.2 equiv.) to the solution and stir at room temperature.

  • Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-isoindoline.

Protocol 2: N-Boc Deprotection

Objective: To remove the Boc group to yield the free amine salt.

Materials:

  • N-Boc-isoindoline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv.) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equiv., often as a 20-50% v/v solution in DCM) dropwise.[8]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To obtain the free base, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until bubbling ceases.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected isoindoline.

Protocol 3: N-Fmoc Protection of Isoindoline

Objective: To introduce the Fmoc protecting group onto the nitrogen of isoindoline.

Materials:

  • Isoindoline

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

  • Ethyl acetate

Procedure:

  • Dissolve isoindoline (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Add Fmoc-OSu (1.05 equiv.) portion-wise to the stirring solution at room temperature.

  • Stir the mixture vigorously for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Fmoc-isoindoline.

Protocol 4: N-Fmoc Deprotection

Objective: To remove the Fmoc group using a basic solution.

Materials:

  • N-Fmoc-isoindoline

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected substrate (1.0 equiv.) in DMF.

  • Add piperidine to create a 20% (v/v) solution.[5]

  • Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often completing within 30 minutes.[10] Monitor by TLC.

  • Upon completion, remove the solvent and piperidine under high vacuum.

  • The crude product can be purified by column chromatography or precipitation to remove the dibenzofulvene-piperidine adduct byproduct.

Visualizing the Synthetic Workflows

The choice between Boc and Fmoc protection is a critical decision that impacts the entire synthetic route. The following diagrams illustrate the respective workflows and a logical decision-making process.

Caption: General workflow for the Boc protection and subsequent acid-labile deprotection of an isoindole.

Decision_Tree Choosing a Protecting Group for Isoindole Synthesis A Start: Plan Synthetic Route B Are subsequent reaction steps acid-sensitive? A->B C Are subsequent reaction steps base-sensitive? B->C No D Use Fmoc Group B->D Yes E Use Boc Group C->E Yes F Consider alternative orthogonal group (e.g., Cbz) C->F No

References

A Comparative Guide to the Biological Activity of 2-Boc-5-oxo-octahydro-isoindole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Boc-5-oxo-octahydro-isoindole and its structurally related analogs. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on various isoindole derivatives to offer insights into their potential therapeutic applications and guide future research. The isoindole scaffold is a key component in a range of biologically active compounds, demonstrating activities from anticancer to anti-inflammatory effects.[1][2]

Comparative Biological Activity of Isoindole Analogs

The biological activity of isoindole derivatives is significantly influenced by the nature and position of substituents on the isoindole core. The following tables summarize the reported activities of various analogs, providing a basis for understanding the potential of N-Boc protected octahydro-isoindolinones.

Anticancer Activity

Isoindole derivatives have shown notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and protein phosphatases.[3]

Compound ClassAnalog Structure (Representative)Cancer Cell LineIC50 (µM)Reference
N-Benzylisoindole-1,3-diones N-benzylisoindole-1,3-dioneA549 (Lung Carcinoma)114.25[3]
4-Methoxybenzyl-isoindole-1,3-dioneA549 (Lung Carcinoma)116.26[3]
Isoindolinone Hybrids tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG2 (Liver Carcinoma)5.89[4]
Norcantharidin Analogs (3aR,5R,6R,7aS)-5-Azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dioneA549, HeLaNot specified, but showed dose-dependent cytotoxic effect[5]
(3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dioneA549, HeLaNot specified, but showed dose-dependent cytotoxic effect[5]

Note: Lower IC50 values indicate greater potency.

Enzyme Inhibitory Activity

Isoindole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), tyrosine kinases, and carbonic anhydrases. The N-substituent and other modifications to the isoindole ring play a crucial role in determining the inhibitory potency and selectivity.

Compound ClassTarget EnzymeIC50 / Ki (nM)Reference
Isoindoline-1,3-dione Sulfonamides Carbonic Anhydrase I (hCA I)Ki: 7.96 - 48.34[6]
Carbonic Anhydrase II (hCA II)Ki: 7.96 - 48.34[6]
Aminoacetylenic Isoindoline-1,3-diones Cyclooxygenase-1 (COX-1)IC50: ~3000 - 3600[7]
Cyclooxygenase-2 (COX-2)IC50: ~3000 - 3600[7]
Benzo[e]isoindole-1,3,5-triones Glycogen Synthase Kinase 3β (GSK-3β)Inhibition reported, specific values not provided[8]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the screening and comparison of novel isoindole derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Protocol (ELISA-based): [11][12]

  • Enzyme and Inhibitor Incubation: In a reaction tube, combine the purified COX-1 or COX-2 enzyme, a reaction buffer (e.g., Tris-HCl), heme, and the test compound at various concentrations. Incubate for a specified time (e.g., 10 minutes) at 37°C.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes. Incubate for a short period (e.g., 2 minutes) at 37°C.[13]

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.[13]

  • Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase, which are crucial enzymes in cellular signaling pathways.

Protocol (Fluorescence Polarization-based): [14]

  • Reaction Setup: In a microplate well, combine the tyrosine kinase, a reaction buffer, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate for a predetermined time to allow for phosphorylation of the substrate.

  • Reaction Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA and a phosphotyrosine-specific antibody.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization. Inhibition of the kinase results in less phosphorylated substrate, leading to a change in the fluorescence polarization signal.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Visualizations

The following diagrams illustrate a general experimental workflow and a potential signaling pathway that may be modulated by isoindole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound & Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (COX, Tyrosine Kinase, etc.) characterization->enzyme_inhibition ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Signaling Pathway Investigation sar->pathway

Caption: A general workflow for the synthesis, biological screening, and analysis of novel isoindole derivatives.

signaling_pathway cluster_receptor Receptor Activation cluster_translocation Nuclear Translocation cluster_gene_expression Gene Expression Modulation ligand Indole/Isoindole Derivative ahr Aryl Hydrocarbon Receptor (AhR) ligand->ahr Binds pxr Pregnane X Receptor (PXR) ligand->pxr Binds ahr_arnt AhR-ARNT Complex ahr->ahr_arnt pxr_rxr PXR-RXR Complex pxr->pxr_rxr arnt ARNT arnt->ahr_arnt rxr RXR rxr->pxr_rxr immune_genes Immune-Related Gene Expression ahr_arnt->immune_genes Induces ahr_arnt->immune_genes tight_junctions Tight Junction Protein Expression pxr_rxr->tight_junctions Affects pxr_rxr->tight_junctions

Caption: A potential signaling pathway for indole/isoindole derivatives involving AhR and PXR.[15]

References

A Comparative Guide to the X-ray Crystallography of Octahydro-Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecular scaffolds is paramount for designing novel therapeutics and functional materials. The octahydro-isoindole core is a key pharmacophore in numerous biologically active compounds. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement, conformational nuances, and intermolecular interactions that dictate the physicochemical and biological properties of these derivatives.

This guide provides a comparative analysis of X-ray crystallographic data for two distinct octahydro-isoindole derivatives, details the experimental protocols for their synthesis and structural determination, and visualizes the key experimental workflows.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two octahydro-isoindole derivatives, offering a basis for structural comparison.

ParameterDerivative 1: 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-oneDerivative 2: 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione[1]
Chemical Formula C₁₅H₁₅Br₂NO₂C₂₀H₂₃NO₂[1]
Molecular Weight 399.09 g/mol 309.40 g/mol [1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cP2₁/c[1]
Unit Cell Dimensions a = 10.330(3) Å, b = 15.679(5) Å, c = 9.324(3) Åa = 11.231(2) Å, b = 14.004(3) Å, c = 11.011(2) Å[1]
α = 90°, β = 109.58(3)°, γ = 90°α = 90°, β = 108.89(3)°, γ = 90°[1]
Unit Cell Volume (V) 1421.1(8) ų1639.1(6) ų[1]
Molecules per Unit Cell (Z) 44[1]
Key Conformational Features The tetrahydrofuran and pyrrolidine rings adopt envelope conformations.The fused-ring system is not planar, and the five- and six-membered rings are trans-fused.[1]
Dominant Intermolecular Interactions C—H⋯O hydrogen bonds, H⋯H (44.6%), Br⋯H/H⋯Br (24.1%), O⋯H/H⋯O (13.5%), and C⋯H/H⋯C (11.2%) contacts.C—H⋯O and C—H⋯π interactions. H⋯H (65.5%), O⋯H/H⋯O (17.5%), and C⋯H/H⋯C (14.3%) contacts.[1]

Experimental Protocols

General Synthesis of Octahydro-Isoindole Derivatives

The synthesis of substituted octahydro-isoindole derivatives can be achieved through a variety of synthetic routes, often involving the initial formation of an isoindole or isoindoline precursor followed by reduction and functionalization.

1. N-Alkylation and Subsequent Reduction:

A common strategy involves the N-alkylation of a suitable isoindole precursor, such as phthalimide, followed by reduction of the aromatic system.

  • Step 1: N-Alkylation of Phthalimide: Phthalimide is reacted with an appropriate alkyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

  • Step 2: Reduction of the N-Alkylphthalimide: The resulting N-alkylphthalimide is then subjected to a reduction process to saturate the benzene ring. This can be achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or a noble metal catalyst (e.g., Rhodium on alumina) under high pressure and temperature. This process converts the phthalimide moiety into the corresponding octahydro-isoindole derivative.

2. Diels-Alder Reaction and Subsequent Transformations:

The isoindole core can also be constructed via a Diels-Alder reaction between a suitable diene and dienophile, followed by further chemical modifications.

  • Step 1: In situ Generation of Isoindole: Isoindoles can be generated in situ from precursors like 1,3-dihydroisothianaphthene-2-oxide and trapped with a dienophile.

  • Step 2: Cycloaddition: The in situ generated isoindole undergoes a [4+2] cycloaddition with a dienophile to form a bicyclic adduct.

  • Step 3: Functional Group Manipulation and Reduction: The resulting adduct can then be subjected to various functional group transformations and reduction steps to yield the desired substituted octahydro-isoindole.

3. Halogenation:

For the synthesis of halogenated derivatives, an N-substituted tetrahydroepoxyisoindolone can be reacted with a brominating agent such as bis[N,N-dimethylacetamide] hydrogen dibromobromate in a solvent like dry chloroform under reflux.

X-ray Crystallography Workflow

The determination of the crystal structure of octahydro-isoindole derivatives by X-ray crystallography follows a standardized workflow.

  • 1. Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion techniques can also be employed. The resulting crystals should ideally be 0.1-0.5 mm in each dimension.

  • 2. Data Collection: A suitable crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam in a diffractometer. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • 3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.

  • 4. Data Analysis: The final refined structure is analyzed to determine bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and van der Waals contacts, are identified and characterized. Hirshfeld surface analysis can be performed to visualize and quantify these intermolecular interactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (e.g., Phthalimide, Alkyl Halide) reaction Chemical Reaction (e.g., N-alkylation, Reduction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product Octahydro-isoindole Derivative purification->product crystal_growth Single Crystal Growth product->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution data_analysis Data Analysis structure_solution->data_analysis

Caption: Experimental workflow from synthesis to crystallographic analysis.

signaling_pathway cluster_design Rational Drug Design Cycle target Biological Target Identification structure 3D Structure Determination (X-ray Crystallography) target->structure sar Structure-Activity Relationship (SAR) structure->sar design Lead Compound Design & Optimization sar->design synthesis Synthesis of New Derivatives design->synthesis testing Biological Testing synthesis->testing testing->sar

Caption: Role of X-ray crystallography in the drug design cycle.

References

A Comparative Guide to the Spectroscopic Differences Between Isoindole and Isoindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindole and its reduced form, isoindoline, are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Isoindole is a bicyclic aromatic compound consisting of a fused benzene and pyrrole ring, making it an isomer of indole.[1][2][3] In contrast, isoindoline is the saturated analogue, where the five-membered pyrrole ring is reduced.[2][3] This fundamental difference—aromaticity versus non-aromaticity—governs their respective chemical properties and gives rise to distinct and predictable spectroscopic signatures. This guide provides an objective comparison of these differences, supported by experimental data and protocols, to aid researchers in the structural elucidation of these important compounds.

Structural and Electronic Differences

The key distinction lies in the electronic structure of the five-membered ring. Isoindole possesses a fully conjugated 10π-electron aromatic system, leading to a planar structure with delocalized electrons. Isoindoline lacks this extended conjugation, with the five-membered ring being aliphatic in nature. This structural variance is the primary determinant of the differing spectroscopic outputs.

G cluster_0 Isoindole (Aromatic) cluster_1 Isoindoline (Non-Aromatic) isoindole isoindole isoindoline isoindoline label_isoindole C₈H₇N label_isoindoline C₈H₉N G start Unknown Sample (Isoindole or Isoindoline Derivative) nmr Acquire ¹H NMR Spectrum start->nmr check_nmr Signals at 4-5 ppm? nmr->check_nmr isoindoline Structure is Isoindoline-based check_nmr->isoindoline  Yes uv_vis Acquire UV-Vis Spectrum check_nmr->uv_vis No confirm_ir Confirm with IR: Check for Aliphatic C-H stretch (~2850 cm⁻¹) isoindoline->confirm_ir isoindole Structure is Isoindole-based check_uv λₘₐₓ > 300 nm? uv_vis->check_uv check_uv->isoindoline No check_uv->isoindole  Yes

References

A Comparative Guide to the Chemical Reactivity of Isoindole and Indole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the isoindole and indole scaffolds. Understanding the distinct electronic properties and resulting reaction pathways of these isomeric heterocycles is crucial for their application in medicinal chemistry and materials science. This document outlines their relative stability, and behavior in key chemical transformations, supported by experimental data and detailed protocols for characteristic reactions.

Structural and Electronic Differences

Indole and isoindole are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrrole ring. However, the position of the nitrogen atom and the arrangement of double bonds lead to profound differences in their stability and chemical reactivity.

  • Indole (1H-Indole): The nitrogen atom is at position 1, and the molecule possesses a high degree of aromatic stability, with a fully benzenoid six-membered ring. The lone pair of electrons on the nitrogen atom participates in the 10-π electron aromatic system, rendering the pyrrole ring electron-rich.

  • Isoindole (2H-Isoindole): The nitrogen atom is at position 2. This arrangement results in a less stable o-quinonoid structure for the six-membered ring, significantly reducing its aromatic character compared to indole.[1][2] The parent isoindole is highly reactive and has resisted isolation at room temperature, though substituted derivatives can be more stable.[3] In solution, the 2H-isoindole tautomer is generally predominant.[4]

Computational studies have quantified the stability difference, with the isomerization of indole to 2H-isoindole being energetically unfavorable by approximately +38.6 kJ/mol.[3] This inherent instability is a key determinant of isoindole's unique reactivity.

Comparative Reactivity

The differing electronic structures of indole and isoindole dictate their distinct behavior in chemical reactions. Indole typically undergoes electrophilic substitution, whereas isoindole's reactivity is dominated by cycloaddition reactions.

Electrophilic Aromatic Substitution

Indole: The electron-rich nature of the pyrrole ring in indole makes it highly susceptible to electrophilic attack, which preferentially occurs at the C3 position.[5] This regioselectivity is due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring.[1] If the C3 position is blocked, substitution may occur at the C2 or N1 positions, and under strongly acidic conditions, reaction at the benzene ring (C5) can be observed.[1][6]

Isoindole: Due to its high reactivity and propensity to polymerize in the presence of acids, electrophilic substitution on the isoindole scaffold is less common and controlled conditions are required.[7] When it does occur, the lone pair on the nitrogen directs substitution to the α-carbons (C1 and C3).[7] However, the predominant reaction pathway for isoindoles is not substitution but addition.

G cluster_indole Indole Reactivity cluster_isoindole Isoindole Reactivity Indole Indole E_plus E+ Intermediate_Indole Cationic Intermediate (Attack at C3) Indole->Intermediate_Indole Electrophilic Attack E_plus->Intermediate_Indole Product_Indole 3-Substituted Indole Intermediate_Indole->Product_Indole -H+ Isoindole Isoindole Product_Isoindole Diels-Alder Adduct Isoindole->Product_Isoindole [4+2] Cycloaddition Dienophile Dienophile Dienophile->Product_Isoindole

Cycloaddition Reactions

Isoindole: The defining characteristic of isoindole's reactivity is its participation as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions).[8] The o-quinonoid structure of the benzene ring allows the isoindole to readily react with a variety of dienophiles. This high reactivity is often exploited to trap unstable, in-situ generated isoindoles.[8]

Indole: In contrast, the indole scaffold does not typically undergo Diels-Alder reactions as a diene because this would require the disruption of the stable benzenoid aromatic system.[9]

Oxidation

Indole: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. Common products include oxindoles, isatins, and indigo.[10][11] For example, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can yield 2-oxindoles.[10]

Isoindole: The high electron density and instability of isoindoles make them very sensitive to oxidation.[8] Controlled oxidation can be used to synthesize stable derivatives like phthalimides. The parent isoindole is readily oxidized, often leading to polymeric materials.

Reduction

Indole: The pyrrole ring of indole can be selectively reduced to an indoline using various reducing agents, such as sodium borohydride in acidic media or catalytic hydrogenation.[12][13] Reduction of the benzene ring is also possible under more forcing conditions.[1]

Isoindole: The reduction of isoindoles to the more stable isoindoline derivatives is a common transformation. Isoindolines are often used as stable precursors for the in-situ generation of isoindoles.[14]

Quantitative Data Summary

Direct quantitative comparison of reaction rates and yields is challenging due to the instability of the parent isoindole. The following tables summarize the characteristic reactions and typical outcomes for each scaffold.

Reaction TypeIndoleIsoindole
Stability HighLow (Highly Reactive)
Aromaticity High (Benzenoid)Low (o-quinonoid)
Electrophilic Substitution Favored at C3Less common, prone to polymerization
Cycloaddition (Diels-Alder) Does not react as a dieneReadily reacts as a diene
Oxidation Forms oxindoles, isatins, etc.Easily oxidized, can form phthalimides
Reduction Forms indolinesForms isoindolines

Table 1: General Reactivity Comparison

ReactionReagentsTypical Product(s)Typical YieldReference
Nitration of Indole Benzoyl nitrate3-NitroindoleGood to Excellent[1]
Diels-Alder of Isoindole In situ generated isoindole + N-phenylmaleimideDiels-Alder adductGood to Excellent[8]
Oxidation of Indole m-CPBA2-OxindoleModerate to Good[10]
Reduction of Indole NaBH4 / Acetic AcidN-Ethylindoline~86%[12]

Table 2: Representative Reaction Yields

Experimental Protocols

Electrophilic Nitration of Indole

Principle: This protocol describes the nitration of indole at the C3 position using a non-acidic nitrating agent, benzoyl nitrate, to avoid acid-catalyzed polymerization.[1][6]

Materials:

  • Indole

  • Benzoyl nitrate

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve indole (1.0 eq) in dry acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzoyl nitrate (1.1 eq) in acetonitrile dropwise to the cooled indole solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-nitroindole.

G start Start: Indole in Acetonitrile cool Cool to 0 °C start->cool add_reagent Add Benzoyl Nitrate (dropwise) cool->add_reagent react_0C Stir at 0 °C for 1h add_reagent->react_0C react_rt Warm to RT, stir for 2-3h react_0C->react_rt monitor Monitor by TLC react_rt->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: 3-Nitroindole purify->end

Diels-Alder Trapping of in situ Generated Isoindole

Principle: Due to its instability, isoindole is often generated in situ and immediately trapped with a dienophile. This protocol describes the generation of an N-substituted isoindole from its isoindoline precursor and its subsequent trapping with N-phenylmaleimide.[8]

Materials:

  • N-substituted isoindoline

  • N-phenylmaleimide

  • Oxidizing agent (e.g., manganese dioxide or DDQ)

  • Dry solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the N-substituted isoindoline (1.0 eq) and N-phenylmaleimide (1.2 eq) in dry toluene in a round-bottom flask under an inert atmosphere, add the oxidizing agent (e.g., activated MnO2, 5.0 eq).

  • Heat the reaction mixture to reflux (or stir at room temperature if using a stronger oxidant like DDQ).

  • Monitor the formation of the isoindole and its subsequent trapping by TLC, observing the disappearance of the starting materials and the appearance of the product spot.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the oxidant, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude adduct by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Oxidation of Indole with m-CPBA

Principle: This protocol outlines the oxidation of an N-substituted indole to the corresponding 2-oxindole using meta-chloroperoxybenzoic acid (m-CPBA).[15]

Materials:

  • N-substituted indole

  • m-CPBA (meta-chloroperoxybenzoic acid)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-substituted indole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq).

  • Add m-CPBA (2.0 eq) portion-wise to the stirred suspension at room temperature.

  • Stir the reaction for 3-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution followed by saturated sodium bisulfite solution to destroy excess peroxide.

  • Stir vigorously for 10 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reduction of Indole with Sodium Borohydride

Principle: This method describes the reduction of the indole nucleus to an indoline, which is accompanied by N-alkylation when carried out in a carboxylic acid solvent.[12]

Materials:

  • Indole

  • Glacial acetic acid

  • Sodium borohydride (NaBH4) pellets

  • Water

  • Sodium hydroxide solution (e.g., 2M)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Carefully add sodium borohydride pellets (3.0-4.0 eq) portion-wise to the solution at room temperature. (Caution: Hydrogen gas is evolved).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and basify with sodium hydroxide solution until pH > 8.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-ethylindoline.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Conclusion

The indole and isoindole scaffolds, while isomeric, exhibit fundamentally different chemical reactivity. Indole's stability and aromaticity favor electrophilic substitution at the C3 position, making it a cornerstone in the synthesis of numerous pharmaceuticals. In contrast, isoindole's inherent instability and o-quinonoid character predispose it to act as a reactive diene in Diels-Alder cycloadditions, a property that is frequently utilized to construct complex polycyclic systems. A thorough understanding of these divergent reactivities is essential for researchers to effectively harness the synthetic potential of both the indole and isoindole cores in the design and development of novel chemical entities.

References

Validating Bioactivity of Novel Isoindole Derivatives: A Comparative In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of in vitro assays used to validate the bioactivity of new isoindole derivatives, focusing on anticancer, enzyme inhibitory, and antimicrobial activities. Experimental data from various studies are presented to offer a clear comparison of the performance of different derivatives.

Data Presentation: Comparative Bioactivity of Isoindole Derivatives

The following tables summarize the in vitro bioactivity of various isoindole derivatives against different biological targets. This allows for a direct comparison of their potency.

Anticancer Activity

The cytotoxic effects of isoindole-1,3-dione derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds. A lower IC50 value indicates higher potency.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
N-benzylisoindole-1,3-dione (Cmpd 3)A549 (Lung Carcinoma)MTT114.25[1][2]
N-benzylisoindole-1,3-dione (Cmpd 4)A549 (Lung Carcinoma)MTT116.26[1][2]
Compound 7 (azide & silyl ether deriv.)A549 (Lung Carcinoma)BrdU19.41[3]
Compound 8aA549 (Lung Carcinoma)MTT< 50 µg/mL
Compound 8aMCF-7 (Breast Adenocarcinoma)MTT< 50 µg/mL
Compound 8bA549 (Lung Carcinoma)MTT> 50 µg/mL
Compound 8bMCF-7 (Breast Adenocarcinoma)MTT> 50 µg/mL
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)Cytotoxicity0.26 µg/mL[4]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myelogenous Leukemia)Cytotoxicity3.81 µg/mL[4]
Difluoro substituted indolizine deriv. (6o)HePG2 (Liver Carcinoma)Proliferation6.02[5]
Difluoro substituted indolizine deriv. (6o)HCT-116 (Colon Carcinoma)Proliferation5.84[5]
Difluoro substituted indolizine deriv. (6o)MCF-7 (Breast Adenocarcinoma)Proliferation8.89[5]
Enzyme Inhibitory Activity

Isoindole derivatives have been investigated as inhibitors of various enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are used to quantify their inhibitory potency.

Compound/DerivativeTarget EnzymeAssay TypeIC50/KiReference
Tetrahydro-2H-isoindole derivativesCOX-1Enzyme Inhibition100->1000 nM[6]
Tetrahydro-2H-isoindole derivativesCOX-2Enzyme Inhibition0.6-100 nM[6]
Difluoro indolizine derivative (6o)EGFREnzyme InhibitionIC50 = 62 nM[5]
Difluoro indolizine derivative (6o)CDK-2Enzyme InhibitionIC50 = 118 nM[5]
Isoindolinone derivative (2c)Carbonic Anhydrase IEnzyme InhibitionKi = 11.48 ± 4.18 nM
Isoindolinone derivative (2f)Carbonic Anhydrase IEnzyme InhibitionKi = 16.09 ± 4.14 nM
Isoindolinone derivative (2c)Carbonic Anhydrase IIEnzyme InhibitionKi = 9.32 ± 2.35 nM
Isoindolinone derivative (2f)Carbonic Anhydrase IIEnzyme InhibitionKi = 14.87 ± 3.25 nM
Phthalimide derivatives (I-VI)Acetylcholinesterase (AChE)Enzyme InhibitionΔGbind = -8.2 to -10.2 kcal/mol[7]
Antimicrobial Activity

The antimicrobial potential of isoindole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-(2-isoindolinyl)-...-quinoline-3-carboxylic acidS. aureus<0.025
7-(2-isoindolinyl)-...-quinoline-3-carboxylic acidE. coli0.2
7-(2-isoindolinyl)-...-quinoline-3-carboxylic acidP. aeruginosa0.39
4-pyrrolidin-3-ylthiomethyl derivative of GV104326S. aureus 535 (MRSA)~1.5
4-pyrrolidin-3-ylthiomethyl derivative of GV104326S. aureus 5070.78
IsoindolinonesB. subtilis0.328-3.6
IsoindolinonesS. aureus0.328-3.6
IsoindolinonesE. coli0.328-3.6
5H-imidazo[2,1-a]isoindolium bromidesGram-positive & Gram-negative bacteriaNot specified[8]

Mandatory Visualization

Signaling Pathway: PI3K/Akt/mTOR

Many isoindole derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for therapeutic intervention.[4][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Isoindole Isoindole Derivatives Isoindole->PI3K Inhibit Isoindole->Akt Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoindole derivatives.

Experimental Workflow

The validation of new isoindole derivatives typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Isoindole Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay) Synthesis->PrimaryScreening HitSelection Hit Compound Selection PrimaryScreening->HitSelection HitSelection->Synthesis Inactive/ Redesign SecondaryAssays Secondary Assays (e.g., Enzyme Inhibition, Antimicrobial) HitSelection->SecondaryAssays Active DoseResponse Dose-Response & IC50/MIC Determination SecondaryAssays->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) DoseResponse->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: A general experimental workflow for the in vitro validation of new isoindole derivatives.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are fundamental for assessing the bioactivity of novel isoindole derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoindole derivatives and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This protocol describes a colorimetric method for determining the inhibitory activity of compounds against acetylcholinesterase, based on Ellman's method.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to AChE activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE in the assay buffer.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water.

    • Test Compounds: Prepare serial dilutions of the isoindole derivatives in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • Add 25 µL of each test compound dilution to the respective wells.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode for 10-15 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent system involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically at 540 nm.

Protocol:

  • Cell Culture and Stimulation:

    • Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the isoindole derivatives for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction (in a 96-well plate):

    • Add 50 µL of the cell culture supernatant to each well.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water (Griess Reagent II) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by interpolating from the standard curve.

    • Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

References

Comparative analysis of synthetic routes to the octahydro-isoindole core

Author: BenchChem Technical Support Team. Date: December 2025

##Forging the Octahydro-isoindole Core: A Comparative Guide to Synthetic Strategies

The octahydro-isoindole nucleus is a key saturated heterocyclic scaffold prevalent in a wide array of natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that is highly sought after in drug discovery for modulating biological activity. The stereoselective synthesis of this core structure is therefore of significant interest to the chemical research community. This guide provides a comparative analysis of three prominent synthetic routes to the octahydro-isoindole core: the Intramolecular Diels-Alder Reaction, Catalytic Hydrogenation, and Ring-Closing Metathesis.

Comparative Analysis of Synthetic Routes

Each synthetic strategy offers distinct advantages and disadvantages in terms of stereocontrol, functional group tolerance, and overall efficiency. The choice of route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Synthetic RouteKey TransformationTypical PrecursorAdvantagesDisadvantagesTypical YieldStereoselectivity
Intramolecular Diels-Alder [4+2] CycloadditionN-alkenyl-1,3-dienyl amineHigh stereocontrol, predictable cis-fusion.[1]Often requires subsequent reduction of an oxidized intermediate (e.g., isoindolone).Moderate to High[1]Excellent (cis-fused)[1]
Catalytic Hydrogenation Reduction of aromatic/heteroaromatic ringIsoindoline or substituted isoindole"Green" methodology, high atom economy.[2]May require harsh conditions (high pressure/temperature), potential for catalyst poisoning.[2]High to Quantitative[3]Substrate-dependent, can be highly stereoselective.
Ring-Closing Metathesis Olefin metathesisDi-alkenyl amineHigh functional group tolerance, access to various ring sizes.[4]Requires expensive ruthenium catalysts, potential for catalyst deactivation.[4]Good to High[4]Not directly controlled in the cyclization step.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual flow of each synthetic strategy, highlighting the key bond formations and transformations.

G Synthetic Strategies for the Octahydro-isoindole Core cluster_0 Intramolecular Diels-Alder cluster_1 Catalytic Hydrogenation cluster_2 Ring-Closing Metathesis DA_start N-alkenyl-1,3-dienyl amine DA_ts [4+2] Cycloaddition (cis-transition state) DA_start->DA_ts Heat or Lewis Acid DA_int Hexahydro-isoindolone DA_ts->DA_int DA_end Octahydro-isoindole DA_int->DA_end Reduction CH_start Isoindoline CH_cat Catalyst (e.g., PtO2) + H2 CH_start->CH_cat CH_end Octahydro-isoindole CH_cat->CH_end RCM_start Di-alkenyl amine RCM_cat Grubbs' Catalyst RCM_start->RCM_cat RCM_int Unsaturated bicyclic amine RCM_cat->RCM_int RCM_end Octahydro-isoindole RCM_int->RCM_end Hydrogenation

Caption: Comparative workflow of the three main synthetic routes.

Experimental Protocols

Intramolecular Diels-Alder Reaction leading to a cis-fused Hexahydro-isoindolone

This protocol describes the synthesis of a cis-fused hexahydro-isoindolone, a direct precursor to the octahydro-isoindole core, through a Diels-Alder reaction between a 2,4-dienylamine and maleic anhydride.[1]

Procedure:

  • A solution of the 2,4-dienylamine (1.0 eq) in toluene is prepared.

  • Maleic anhydride (1.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the cis-fused hexahydro-isoindolone.[1]

Subsequent reduction of the lactam and any remaining unsaturation would yield the target octahydro-isoindole.

Catalytic Hydrogenation of an Isoindoline Precursor

This protocol is adapted from the well-established procedure for the hydrogenation of indoline systems and is applicable to isoindoline precursors.[3]

Procedure:

  • In a suitable pressure vessel, the isoindoline substrate (e.g., 1.0 g) is dissolved in glacial acetic acid (e.g., 20 mL).

  • Platinum(IV) oxide (PtO₂, Adam's catalyst), typically 10% by weight of the substrate, is carefully added to the solution.

  • The vessel is sealed and connected to a hydrogenation apparatus.

  • The atmosphere is replaced with hydrogen gas by purging.

  • The reaction is stirred under a hydrogen atmosphere (typically 50-70 bar) at a suitable temperature (e.g., 60 °C) for 24-48 hours.[5]

  • After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is basified and extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield the octahydro-isoindole.

Ring-Closing Metathesis for the Synthesis of an Unsaturated Precursor

This protocol outlines the general procedure for the synthesis of an unsaturated bicyclic amine via Ring-Closing Metathesis (RCM), which can then be hydrogenated to the octahydro-isoindole core.[4]

Procedure:

  • The di-alkenyl amine substrate is dissolved in a degassed solvent such as dichloromethane (DCM) or toluene to a concentration of approximately 0.1 M.

  • A solution of a second-generation Grubbs' catalyst (e.g., 2-5 mol%) in the same solvent is added to the substrate solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) under an inert atmosphere for 2-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate the unsaturated bicyclic amine.[4]

The resulting unsaturated product can then be subjected to standard catalytic hydrogenation conditions to afford the final octahydro-isoindole.

References

Safety Operating Guide

Proper Disposal of 2-Boc-5-oxo-octahydro-isoindole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Boc-5-oxo-octahydro-isoindole (CAS No. 203661-68-1), a compound commonly used in drug development and chemical synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is classified as a combustible solid and is harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its specific hazards before initiating any disposal procedures.

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage Class
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed11: Combustible Solids

Source: Sigma-Aldrich[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following minimum PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for preparing the compound for collection.

Step 1: Segregation Isolate this compound waste from other laboratory waste streams. It should be collected in a dedicated, properly labeled waste container. Avoid mixing with incompatible materials, particularly strong acids, which can cause the Boc protecting group to cleave.

Step 2: Containerization

  • Place the solid waste in a clearly labeled, sealable, and chemically compatible container.

  • The container should be labeled "Hazardous Waste" and clearly identify the contents: "this compound".

  • Ensure the container is in good condition and free from leaks or external contamination.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from sources of ignition, heat, or direct sunlight.

  • Follow all local and institutional regulations regarding the storage of combustible solids.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide the disposal company with all available safety information, including the information outlined in this guide.

  • The most common and recommended method of final disposal for combustible solids like this compound is incineration in a permitted hazardous waste incinerator.

Important Considerations:

  • Do NOT dispose of this compound down the drain or in regular trash.

  • Avoid exposing the compound to strong acids or high heat during the collection and storage phase, as this can lead to the thermal decomposition of the Boc-protecting group.[2]

  • In case of a spill, contain the solid material, avoiding dust generation, and collect it into a labeled container for hazardous waste disposal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Unwanted This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste in a Dedicated, Labeled Container B->C D Store Container in a Designated Hazardous Waste Area C->D E Arrange for Pickup by a Licensed Waste Disposal Company D->E F End: Proper Disposal (Incineration) E->F DecisionTree action action start Is the material This compound? is_solid Is it a solid? start->is_solid Yes consult_sds Consult SDS for Specific Instructions start->consult_sds No is_combustible Is it a combustible solid? is_solid->is_combustible Yes is_solid->consult_sds No dispose_hazardous Dispose as Hazardous Waste is_combustible->dispose_hazardous Yes is_combustible->consult_sds No

References

Essential Safety and Operational Guide for 2-Boc-5-oxo-octahydro-isoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Boc-5-oxo-octahydro-isoindole (CAS: 203661-68-1), a key building block in medicinal chemistry and organic synthesis. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed)[1]

GHS Pictogram:

&#x26A0;&#xFE0F;

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat. Consider a chemical-resistant apron for large quantities.Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or when generating dust.Minimizes inhalation of dust particles.

Operational Workflow: From Receipt to Disposal

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe weigh Weigh in a Ventilated Enclosure ppe->weigh experiment Perform Experimental Protocol weigh->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Waste in a Labeled, Sealed Container decontaminate->waste dispose Dispose of as Chemical Waste waste->dispose

Caption: Standard operational workflow for this compound.

Experimental Protocols: Handling and Preparation of Solutions

Objective: To safely handle solid this compound and prepare a stock solution.

Materials:

  • This compound (solid)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (e.g., DMSO, DMF, DCM)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and materials.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of solid this compound using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed solid into the volumetric flask.

    • Add a portion of the chosen solvent to the flask, ensuring not to fill to the mark.

    • Cap the flask and gently swirl to dissolve the solid. A vortex mixer or sonicator can be used to aid dissolution.

    • Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

  • Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately based on the solvent's properties and the compound's stability.

Disposal Plan

Waste Characterization: this compound is a non-halogenated organic solid. It is classified as a combustible solid.

Disposal Procedure:

  • Solid Waste:

    • Collect unused solid this compound in a clearly labeled, sealed waste container.

    • Contaminated materials such as weighing paper and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic waste.

    • Do not mix with incompatible waste streams.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.

    • Subsequently, wash the glassware with soap and water.

  • Final Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.